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Description
Historical Trajectories of Ethyl Cellulose (B213188) in Polymer Science and Engineering
The journey of cellulose ethers began in the early 20th century, with the first etherification of cellulose reported in 1905. celluloseether.com This foundational work paved the way for the development of various cellulose derivatives. Patented compositions of cellulose ethers appeared by 1912, and by the mid-1930s, organic-solvent-soluble ethers like methylcellulose (B11928114) and ethyl cellulose were commercially available. free.fr The initial industrial synthesis of cellulose ethers, including ethyl cellulose, relied on heterogeneous aqueous-phase systems due to cellulose's insolubility in common solvents. mdpi.com
Early applications of ethyl cellulose leveraged its unique properties. It was utilized in coatings, particularly for paints, inks, and surface treatments, where it provided excellent adhesion, flexibility, and water resistance. marketresearch.com The development of thermoplastic molding compositions based on ethyl cellulose was an important advancement, though initial formulations faced challenges with stability to heat and light. google.com.na Over the decades, research focused on improving the properties and expanding the applications of ethyl cellulose. The growth of water-soluble cellulose ethers in the mid-20th century was significant, but organic-soluble variants like ethyl cellulose continued to be crucial in specific sectors. free.fr Today, ethyl cellulose is a key material in pharmaceuticals, food, and various industrial applications, with ongoing research exploring new formulations and uses. marketresearch.comvitchem.com
Fundamental Polymeric Architecture of Ethyl Cellulose
Ethyl cellulose is a semi-synthetic polymer derived from cellulose, a linear polysaccharide composed of β-1,4 linked D-glucopyranose units. researchgate.netmdpi.com The fundamental structure of ethyl cellulose is characterized by the substitution of the hydroxyl groups (-OH) on the anhydroglucose (B10753087) ring with ethyl ether groups (-OCH2CH3). This etherification reaction transforms the hydrophilic, water-insoluble cellulose into a hydrophobic, organosoluble polymer. welltchemicals.com
The key parameter defining the properties of ethyl cellulose is the Degree of Substitution (DS) . Each anhydroglucose unit has three available hydroxyl groups, making the maximum possible DS equal to 3. However, in commercially available ethyl cellulose, the DS typically ranges from 2.2 to 2.6. The extent of this substitution profoundly influences the polymer's characteristics:
Solubility: The DS dictates the solubility of ethyl cellulose in various organic solvents. Higher degrees of substitution generally lead to better solubility in nonpolar solvents.
Mechanical Properties: The DS, along with the polymer's molecular weight, affects its mechanical strength, flexibility, and film-forming ability. researchgate.net
Thermal Properties: The glass transition temperature (Tg) and melting point of ethyl cellulose are also dependent on the DS.
The properties of ethyl cellulose can be further tailored by controlling its molecular weight, which is often represented by its viscosity in solution. researchgate.net The combination of a specific DS and molecular weight determines the suitability of a particular grade of ethyl cellulose for a given application.
Table 1: Influence of Degree of Substitution (DS) on Ethyl Cellulose Properties
| Property | Low DS (e.g., <2.2) | High DS (e.g., >2.6) |
|---|---|---|
| Solubility | Soluble in polar organic solvents | Soluble in non-polar organic solvents |
| Water Sensitivity | Higher | Lower |
| Flexibility | Generally higher | Can be more rigid |
| Melting Point | Lower | Higher |
The industrial production of ethyl cellulose typically involves the reaction of alkali cellulose with an ethylating agent, such as ethyl chloride. researchgate.net The reaction conditions, including the concentration of the alkali, the temperature, and the pressure, are carefully controlled to achieve the desired DS and molecular weight.
Current Research Paradigms and Emerging Applications of Ethyl Cellulose in Materials Science
The unique properties of ethyl cellulose, such as its biocompatibility, biodegradability, and film-forming ability, have made it a subject of extensive research in modern materials science. researchgate.net Current research is focused on leveraging these characteristics to develop advanced materials for a variety of applications.
One of the most significant areas of research is in drug delivery systems . researchgate.neteurekaselect.com Ethyl cellulose is widely investigated for creating controlled-release formulations. marketresearch.com Its hydrophobic nature allows it to act as a barrier, modulating the release of active pharmaceutical ingredients. wikipedia.orgtaylorandfrancis.com Researchers are exploring its use in various forms, including:
Microparticles and Nanoparticles: Ethyl cellulose is used to encapsulate drugs, protecting them and enabling targeted or sustained release. researchgate.neteurekaselect.com
Matrix Tablets: In these systems, the drug is dispersed within a matrix of ethyl cellulose, and its release is controlled by diffusion through the polymer. taylorandfrancis.com
Coatings: Ethyl cellulose is used to coat tablets and pellets to control the rate of drug release. wikipedia.orgmarketresearch.com
In the field of biodegradable materials and packaging , ethyl cellulose is being explored as an environmentally friendly alternative to petroleum-based polymers. researchgate.net Research is underway to develop biodegradable films and coatings from ethyl cellulose for food packaging, which can help to extend the shelf life of products. marketresearch.com
Another emerging application is in tissue engineering . The biocompatibility and mechanical properties of ethyl cellulose make it a candidate for use as a scaffold material to support cell growth and tissue regeneration.
Furthermore, research continues to enhance the properties of ethyl cellulose itself. This includes modifying its structure to create derivatives with novel properties or blending it with other polymers to create composites with enhanced performance characteristics. researchgate.net For example, the development of ethyl cellulose-based oleogels shows promise as a replacement for unhealthy hydrogenated oils in food products. researchgate.net
Table 2: Recent Research Findings on Ethyl Cellulose Applications
| Research Area | Key Findings |
|---|---|
| Controlled Drug Release | Ethyl cellulose-based micro- and nanoparticles can effectively encapsulate both hydrophilic and hydrophobic drugs, providing sustained release profiles. |
| Biodegradable Films | Blending ethyl cellulose with plasticizers and other biopolymers can improve the flexibility and barrier properties of the resulting films for packaging applications. |
| Oleogels for Food | Ethyl cellulose can structure edible oils to form gels, offering a healthier alternative to solid fats in food formulations. researchgate.net |
| Tissue Engineering Scaffolds | Electrospinning of ethyl cellulose solutions can produce fibrous scaffolds that mimic the extracellular matrix, supporting cell adhesion and proliferation. |
Structure
2D Structure
Properties
IUPAC Name |
2-[4,5-diethoxy-2-(ethoxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O11/c1-6-26-10-12-16(17(27-7-2)18(28-8-3)20(25-5)30-12)31-19-14(23)13(22)15(24-4)11(9-21)29-19/h11-23H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSNKZQZMQGXPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1C(C(C(C(O1)OC)OCC)OCC)OC2C(C(C(C(O2)CO)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly hygroscopic white to off-white, odourless and tasteless powder, White to tan solid; Commercially available as film or sheet; [HSDB] Light cream or brown powder; [MSDSonline], Solid | |
| Record name | ETHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Ethyl cellulose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8356 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl cellulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water, in glycerol and in propane-1,2-diol but soluble in varying proportions in certain organic solvents depending upon the ethoxyl content. Ethyl cellulose containing less than 46 to 48 % of ethoxyl groups is freely soluble in tetrahydrofuran, in methyl acetate, in chloroform and in aromatic hydrocarbon ethanol mixtures. Ethyl cellulose containing 46 to 48 % or more of ethoxyl groups is freely soluble in ethanol, in methanol, in toluene, in chloroform and in ethyl acetate, Sol in ethyl acetate, ethylene dichloride, benzene, toluene, xylene, butyl acetate, acetone, methanol, ethanol, butanol, carbon tetrachloride. /47% product/, FREELY SOL IN CHLOROFORM, CYCLOHEXANE FREELY SOL IN METHYL ACETATE /MEDIUM VISCOSITY/, INSOL IN GLYCERIN AND PROPYLENE GLYCOL, FREELY SOL IN MIXT OF AROMATIC HYDROCARBONS WITH ALCOHOL, Has an ethyl degree of substitution (DS) in the range of ~2.2 - 2.7. ... water soluble at DS ~1.2 ... Above a DS of ca 2.5, soluble in many polar solvents., Soluble in most organic liquids, 5.93e-07 mg/mL at 25 °C | |
| Record name | ETHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | ETHYLCELLULOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl cellulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.07-1.18, Lowest density of commmercial cellulose plastics; high dielectric strength; softening point 100-130 °C | |
| Record name | ETHYLCELLULOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE NEEDLES FROM BENZENE, FREE-FLOWING, WHITE TO LIGHT TAN POWDER, AVAILABLE COMMERCIALLY AS CLEAR FILM OR SHEET, White, granular, thermoplastic solid | |
CAS No. |
9004-57-3 | |
| Record name | ETHYLCELLULOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl cellulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240-255 °C, 151 °C | |
| Record name | ETHYLCELLULOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl cellulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Advanced Derivatization of Ethyl Cellulose
Cellulose (B213188) Ethylation Processes: Mechanisms and Control
The ethylation of cellulose, the process of introducing ethyl groups to the hydroxyl moieties of the cellulose backbone, is primarily achieved through acid- or alkali-catalyzed reactions. hpmc.com These processes are foundational to the production of ethyl cellulose and are based on the Williamson ether synthesis. merriam-webster.comnih.gov
Acid-Catalyzed Ethylation Mechanisms
Acid-catalyzed ethylation involves the protonation of a hydroxyl group on the cellulose chain, followed by the nucleophilic attack of an ethylating agent. The reaction mechanism can be complex, often involving the formation of carbocation intermediates. The process typically requires strong acids and harsh reaction conditions. frontiersin.orguni-duesseldorf.de The degradation of cellulose can be a significant side reaction under acidic conditions. nih.govacs.org The control of temperature and reaction time is crucial to minimize the degradation of the cellulose backbone and to achieve the desired degree of substitution (DS), which is the average number of ethyl groups per anhydroglucose (B10753087) unit. researchgate.net The reaction pathway involves several steps, including the hydrolysis of glycosidic linkages, which can impact the final molecular weight of the ethyl cellulose. techscience.com
Alkali-Catalyzed Ethylation Mechanisms
Alkali-catalyzed ethylation is the more common industrial method for producing ethyl cellulose. google.com This process typically involves treating cellulose with a concentrated alkali solution, such as sodium hydroxide, to form alkali cellulose. google.comnih.gov This step, known as mercerization, swells the cellulose fibers and increases the reactivity of the hydroxyl groups by converting them to alkoxides. mdpi.comresearchgate.net The alkali cellulose then reacts with an ethylating agent, such as ethyl chloride or ethyl bromide, in a nucleophilic substitution reaction (Williamson ether synthesis). merriam-webster.comnih.govgoogle.com
The reaction is typically carried out under high temperature and pressure. google.com The use of an inert solvent like toluene (B28343) can help to distribute the heat of reaction and obtain a more uniform product. google.com The degree of substitution is influenced by factors such as the concentration of the alkali, the ratio of reactants, temperature, and reaction time. nih.govgoogle.com Side reactions, such as the hydrolysis of the ethylating agent, can occur and reduce the efficiency of the process. google.com
Sustainable and Environmentally Benign Synthesis Approaches for Ethyl Cellulose
Conventional methods for ethyl cellulose synthesis often involve harsh chemicals and generate significant waste, prompting research into more sustainable alternatives. researchgate.netrsc.org
Green synthesis approaches focus on several key areas:
Alternative Solvents: Utilizing safer, more environmentally friendly solvents is a primary goal. Ethanol (B145695) and ethyl lactate (B86563) have been explored as greener solvent options for preparing ethyl cellulose films. springerprofessional.denih.gov Ionic liquids are also being investigated as recyclable solvents for the homogeneous derivatization of cellulose, which can lead to more controlled and efficient reactions. google.commdpi.comresearchgate.netacs.org
Bio-based Plasticizers: Replacing traditional phthalate-based plasticizers with bio-derived alternatives is another area of focus. Transesterified sunflower oil and lipoic acid have shown promise as effective and environmentally friendly plasticizers for ethyl cellulose films. scribd.comscispace.comresearchgate.net
Eutectic Systems: An innovative approach involves the use of deep eutectic solvents (DES). For instance, a eutectic system of ethyl cellulose and thymol (B1683141) has been developed, allowing for the creation of hydrophobic covalent networks without the need for external solvents. rsc.orgrsc.org This method offers a green and efficient pathway to multifunctional cellulose-based materials. rsc.orgrsc.org
Strategies for Tailored Chemical Modification of Ethyl Cellulose
The chemical modification of ethyl cellulose allows for the introduction of specific functionalities, thereby expanding its range of applications. chalmers.se These modifications primarily target the remaining free hydroxyl groups on the cellulose backbone.
Etherification Reactions for Targeted Functionality
Further etherification of ethyl cellulose can introduce a variety of functional groups. chalmers.seresearchgate.net This can be achieved by reacting the residual hydroxyl groups with different reagents. For example, the introduction of tertiary amine groups can render the typically water-insoluble ethyl cellulose soluble in dilute aqueous acid, which is useful for applications like enteric coatings for pharmaceuticals. google.com Grafting of polymer chains, such as poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA), onto the ethyl cellulose backbone can create copolymers with unique thermal and mechanical properties. mdpi.com
Olefin cross-metathesis is another powerful technique for functionalizing ethyl cellulose. rsc.org This involves first attaching a terminal olefin handle to the ethyl cellulose, which can then undergo metathesis with various functionalized olefins to introduce a wide range of functionalities in a chemo-specific and mild manner. rsc.org
Hydroxyl-Yne Click Chemistry for Ethyl Cellulose Functionalization
A particularly promising and sustainable method for modifying ethyl cellulose is the hydroxyl-yne click reaction. researchgate.netrsc.orgchemrxiv.orgrsc.orgx-mol.net This reaction involves the direct coupling of an alkyne-containing molecule to the hydroxyl groups of ethyl cellulose, often catalyzed by a mild base like 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgrsc.org
This approach offers several advantages:
High Efficiency and Speed: The reaction can proceed rapidly at room temperature, with high degrees of substitution achieved in a short time. researchgate.netrsc.orgrsc.org
Sustainability: It avoids the use of harsh reagents and minimizes waste generation, aligning with the principles of green chemistry. researchgate.netrsc.orgrsc.orgx-mol.net
Versatility: A wide range of functional alkynes can be used to introduce specific properties. For example, reacting ethyl cellulose with 1-phenyl-2-propargyl-1-ketone (PPK) yields a derivative with excellent UV-blocking and fluorescence properties. researchgate.netrsc.orgrsc.org
This facile and efficient modification strategy opens up new possibilities for creating advanced, functional materials from ethyl cellulose. researchgate.netrsc.org
Thiolation for Cationic Ethyl Cellulose Derivatives
Thiolation is a chemical modification process that introduces sulfhydryl (-SH) groups onto a polymer backbone. When applied to ethyl cellulose (EC), it can produce derivatives with significantly enhanced mucoadhesive properties. acs.orgnih.gov These so-called thiomers can form disulfide bonds with cysteine-rich subdomains in mucus glycoproteins, leading to prolonged residence time on mucosal surfaces. acs.orgnih.gov
One method to synthesize a cationic thiolated ethyl cellulose involves a two-step process of oxidation followed by reductive amination. researchgate.netnih.gov First, the hydroxyl groups on the ethyl cellulose are oxidized to create aldehyde groups (EC-CHO). Subsequently, these aldehyde groups react with an amine-containing thiol compound, such as cysteamine, via reductive amination to form the final cationic thiomer (EC-cysteamine). researchgate.net
Research has demonstrated the successful synthesis of an EC-cysteamine conjugate with a significant number of free thiol groups (ranging from 210–261 µmol per gram of polymer). nih.gov This modification results in substantially improved mucoadhesive properties. In one study, tablets formulated with EC-cysteamine showed a 16.7-fold improvement in mucoadhesion compared to tablets made with unmodified ethyl cellulose. researchgate.netnih.gov The mucoadhesive capability is attributed to the formation of disulfide bonds between the polymer's thiol groups and the mucosal surface. researchgate.net
Furthermore, nanoparticles generated from EC-cysteamine have shown potential for controlled-release applications. These nanoparticles, with a mean diameter between 94–123 nm, demonstrated improved stability against enzymatic degradation by cellulase (B1617823) and provided a zero-order release profile. researchgate.netnih.gov The thiolation of ethyl cellulose thus represents a promising strategy for developing advanced polymeric excipients for drug delivery systems. nih.gov
Table 2: Properties of Thiolated Ethyl Cellulose Derivatives
| Derivative | Synthesis Method | Key Properties | Research Findings | References |
|---|---|---|---|---|
| EC-cysteamine | Oxidation and reductive amination of EC with cysteamine | Cationic nature, mucoadhesive, forms nanoparticles | 210–261 µmol/g of free thiol groups; 16.7-fold improved mucoadhesion in tablets; nanoparticles (94-123 nm) showed enhanced stability and zero-order release. | researchgate.netnih.gov |
| Cellulose–mercaptosuccinate | Covalent attachment of 2-mercaptosuccinic acid | Anionic nature, high water solubility, mucoadhesive, permeation-enhancing | Showed a 9.6-fold higher viscosity in a mixture with mucus compared to native cellulose after 2 hours; enhanced permeation of model dyes. | acs.org |
Copolymerization and Blending of Ethyl Cellulose with Complementary Polymers
Blending ethyl cellulose (EC), a hydrophobic and water-insoluble polymer, with other complementary polymers is a common strategy to modify its properties and tailor its performance for specific applications, particularly in controlled drug delivery. mdpi.comuminho.pt
Blending ethyl cellulose with methyl cellulose (MC), a water-soluble or water-swellable polymer, allows for the modulation of drug release from delivery systems. uminho.ptnih.gov The hydrophobic EC acts as a matrix, while the hydrophilic MC can enhance the solubility of poorly water-soluble drugs and create pores upon contact with aqueous fluids, facilitating drug diffusion. nih.govresearchgate.net
A notable method for preparing EC/MC blends is the supercritical antisolvent (SAS) technique. nih.govresearchgate.net This process involves dissolving the polymers in a suitable solvent mixture (e.g., dichloromethane (B109758) and dimethylsulfoxide) and then precipitating them as microspheres using supercritical carbon dioxide as an antisolvent. nih.gov The SAS process allows for control over particle size and morphology by adjusting operational parameters like temperature, pressure, and flow rates. nih.gov Studies have successfully produced EC/MC microspheres with mean diameters ranging from 5 to 30 micrometers, demonstrating the feasibility of this technique for creating blended polymer systems for controlled drug release. nih.govresearchgate.net
Blends of ethyl cellulose (EC) and hydroxypropyl methylcellulose (B11928114) (HPMC) are extensively used in pharmaceutical formulations, such as film coatings for tablets and transdermal patches, to control drug release. mdpi.comacs.org EC, being water-insoluble, typically forms the primary matrix, while the water-soluble HPMC acts as a pore-former. acs.orgbioline.org.br When the blend is exposed to an aqueous environment, HPMC dissolves and leaches out, creating a network of pores through which the drug can diffuse. acs.org
The ratio of EC to HPMC is a critical factor that dictates the properties of the blend. mdpi.comnih.gov
Surface Morphology: Studies using atomic force microscopy (AFM) on spin-coated films of EC/HPMC blends have shown that phase separation occurs over a wide range of polymer compositions. acs.orgnih.gov The surface structure, characterized by features like islands or pits, is significantly influenced by the polymer ratio, the solvent system used, and the processing temperature. nih.gov
Mechanical and Physical Properties: In transdermal patch formulations, increasing the concentration of the hydrophilic polymer (HPMC) can lead to an increase in moisture content. mdpi.com The mechanical properties, such as tensile strength, can also be optimized by adjusting the blend ratio. researchgate.net
Drug Release: The drug release rate can be precisely tailored by altering the EC/HPMC ratio. bioline.org.br In one study evaluating methotrexate-loaded transdermal patches, a formulation with a specific EC/HPMC ratio (F5) exhibited a sustained drug release of 82.71%. mdpi.comresearchgate.net The viscosity of the polymer mixture has a direct influence on the drug release profile. mdpi.comnih.gov
Table 3: Impact of EC/HPMC Blend Ratio on Formulation Properties
| Property | Effect of Increasing HPMC Content | Key Findings | References |
|---|---|---|---|
| Drug Release Rate | Generally increases | Allows for tailored and sustained release profiles. A specific ratio in one study yielded 82.71% release. | mdpi.combioline.org.brresearchgate.net |
| Moisture Absorption | Increases | Due to the hydrophilic nature of HPMC. | mdpi.com |
| Surface Morphology | Alters domain structures | Phase separation between EC and HPMC is observed, creating pores as HPMC dissolves. | acs.orgnih.gov |
| Mechanical Strength | Varies | Tensile strength can be optimized by adjusting the blend ratio to achieve desired flexibility and durability. | researchgate.net |
Incorporating a poly(vinyl alcohol)-poly(ethylene glycol) graft copolymer (PVA-PEG graft copolymer) into ethyl cellulose film coatings is an effective method for creating robust and reliable controlled-release systems. nih.govresearchgate.net The addition of small amounts of this water-soluble graft copolymer to the ethyl cellulose dispersion modifies the permeability of the resulting film. csfarmacie.cz
This system offers several advantages:
Robustness and Reliability: The addition of the PVA-PEG graft copolymer allows for controlled drug release over a period of 8-12 hours, largely independent of the drug's solubility or the composition of the core being coated. nih.govresearchgate.net This makes the system versatile for a wide range of active pharmaceutical ingredients. nih.gov
Controlled Diffusion: Drug release from these blended coatings is primarily controlled by diffusion through the intact polymer membrane. The ethyl cellulose acts as the dominant barrier, minimizing the influence of external factors like osmotic pressure. nih.govresearchgate.net
Film Stability: The PVA-PEG graft copolymer can also act as a stabilizer, hindering the coalescence of polymer particles during storage, which ensures the long-term stability of the coating's release characteristics. csfarmacie.cznih.gov Studies have shown that with appropriate curing, these film coatings remain stable even under stress conditions. nih.gov
For example, a coating formulation consisting of an 85:15 blend of ethyl cellulose and PVA-PEG graft copolymer has been shown to effectively control the release of theophylline (B1681296) from matrix cores. researchgate.net This approach demonstrates how blending ethyl cellulose with a functional graft copolymer can overcome challenges associated with drug solubility and formulation robustness. nih.govscience.gov
Advanced Characterization Techniques for Ethyl Cellulose Based Materials
Spectroscopic Analyses of Ethyl Cellulose (B213188) Structure and Molecular Interactions
Spectroscopic methods are indispensable for elucidating the molecular structure of ethyl cellulose and investigating its interactions with other components in a formulation.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and studying molecular interactions within ethyl cellulose materials. The FTIR spectrum of ethyl cellulose exhibits characteristic absorption bands. A broad band observed in the 3750–3100 cm⁻¹ region is attributed to the stretching vibration of the unsubstituted hydroxyl (-OH) groups on the cellulose backbone. nih.gov Other significant peaks include those for C-H stretching vibrations from CH₂ and CH₃ groups at approximately 2973 cm⁻¹, 2924 cm⁻¹, and 2868 cm⁻¹. An intense band in the 1224–940 cm⁻¹ range, with a maximum at 1055 cm⁻¹, corresponds to the C-O-C stretching of the pyranose ring and aliphatic ether groups. nih.gov
FTIR is frequently employed to confirm chemical modifications of ethyl cellulose. For instance, in the synthesis of ethyl cellulose grafted with ionic liquids, the appearance of a strong peak around 1760 cm⁻¹ (C=O bond stretching) and peaks at 1620 cm⁻¹ and 1640 cm⁻¹ (C=N and C=C bond stretching of imidazole (B134444) groups) confirms the successful grafting. mdpi.com Similarly, when ethyl cellulose is used in blends, FTIR can reveal intermolecular interactions. Studies on blends of ethyl cellulose with polymethyl methacrylate (B99206) (PMMA) doped with oxalic acid have shown shifts in peak positions, indicating interactions between the components. ijcrt.org
The technique is also valuable for studying interactions in composite materials. For example, FTIR has been used to demonstrate hydrogen bonding between ethyl cellulose and sucrose (B13894), which is crucial for creating heat-resistant networks in food applications. researchgate.netrsc.org
Table 1: Characteristic FTIR Peaks for Ethyl Cellulose and its Derivatives
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3472 | -OH stretching of unsubstituted hydroxyl groups | nih.gov |
| 2973, 2924, 2868 | C-H stretching from CH₂, CH₃ groups | nih.gov |
| 1760 | C=O stretching in grafted ester groups | mdpi.com |
| 1746 - 1747 | Carbonyl groups (ester, ketones, carboxylic acids) after heat curing with oil | core.ac.uk |
| 1620, 1640 | C=N and C=C stretching in grafted imidazole groups | mdpi.com |
| 1055 | C-O-C stretching of pyranose ring and ether groups | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of ethyl cellulose at the atomic level. nih.gov One of its primary applications is determining the degree of substitution (DS), which is the average number of ethyl groups attached to each anhydroglucose (B10753087) unit (AGU) of the cellulose backbone. researchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are utilized for this purpose. researchgate.netresearchgate.netscientific.net
2D NMR methods, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful for assigning the ¹H and ¹³C chemical shifts of all eight possible AGUs in ethyl cellulose chains (unsubstituted, three monosubstituted, three disubstituted, and one trisubstituted). researchgate.netunsw.edu.aunih.gov This allows for the determination of not only the total DS but also the positional DS, revealing the distribution of ethyl groups at the C2, C3, and C6 positions of the AGU. researchgate.net Quantitative ¹³C NMR can be used to determine the mole fractions of these different AGUs. researchgate.net The choice of solvent is critical for NMR analysis, with deuterated benzene (B151609) often providing a good combination of signal dispersion and solubility for ethyl cellulose. unsw.edu.au
Table 2: NMR Techniques for Ethyl Cellulose Characterization
| NMR Technique | Information Obtained | Reference |
|---|---|---|
| 1D ¹H and ¹³C NMR | General structural information, confirmation of modification | researchgate.netscientific.net |
| 2D HSQC and HMBC | Complete assignment of ¹H and ¹³C chemical shifts, positional Degree of Substitution (DS) | researchgate.netresearchgate.netunsw.edu.au |
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Morphological and Microstructural Characterization of Ethyl Cellulose Formulations
The performance of ethyl cellulose in various applications is highly dependent on its physical form, including surface features, internal structure, and particle size.
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology and internal structure of ethyl cellulose-based materials. researchgate.net It is widely used to characterize microspheres, nanoparticles, and films. SEM images reveal details about particle shape, surface texture (smooth, porous, or rough), and aggregation. researchgate.netresearchgate.net For instance, SEM has been used to confirm the spherical shape and porous surface of ethyl cellulose nanoparticles. nih.gov In the case of microballoons, SEM can show a hollow core enclosed by a shell of the polymer. researchgate.net
The technique is also employed to observe changes in morphology after certain processes. For example, SEM analysis of ethyl cellulose microspheres after drug release has shown the development of a porous structure, which is crucial for the release mechanism. semanticscholar.org Cross-sectional SEM can be used to visualize the layered structure of devices fabricated on ethyl cellulose substrates. rsc.org
X-ray Diffraction (XRD) is the primary technique for assessing the crystallinity of ethyl cellulose. researchgate.netnih.gov Like cellulose, ethyl cellulose has both crystalline and amorphous regions, and the ratio of these regions significantly influences its physical and mechanical properties. ijcrt.orgchalmers.se The XRD pattern of a semi-crystalline material like ethyl cellulose shows sharp peaks corresponding to the crystalline domains superimposed on a broad halo representing the amorphous fraction. ijcrt.orgresearchgate.net
XRD is used to determine the crystallinity index, which quantifies the fraction of the material that is crystalline. mdpi.comresearchgate.net Changes in the crystalline structure of ethyl cellulose due to processing or the addition of other substances can be monitored by XRD. ijcrt.org For example, a decrease in the crystallinity of a drug when incorporated into ethyl cellulose microspheres can be observed through XRD, indicating that the drug is present in an amorphous state within the polymer matrix. semanticscholar.org The technique can also differentiate between different crystalline allomorphs, such as cellulose I and cellulose II, which is relevant when studying regenerated cellulose materials. nih.gov
Table 3: XRD Findings for Cellulose-Based Materials
| Material | Observation | Significance | Reference |
|---|---|---|---|
| Ethyl Cellulose/PMMA blends | Peculiar deviations in XRD patterns | Confirms structural changes and molecular interactions | ijcrt.org |
| Drug-loaded Ethyl Cellulose microspheres | Decrease in drug crystallinity | Drug is dispersed in an amorphous form | semanticscholar.org |
| Regenerated Cellulose Fibers | Separation of crystalline and amorphous scattering | Accurate determination of crystallinity | nih.gov |
The particle size and size distribution of ethyl cellulose formulations, particularly microparticles and nanoparticles, are critical parameters that affect properties like drug release profiles and bioavailability. nih.govnih.govresearchgate.net Various techniques are used for particle size analysis, with dynamic light scattering (DLS) being common for nanoparticles and optical microscopy or laser diffraction for microparticles. dovepress.comuobaghdad.edu.iq
Studies have shown that formulation variables, such as the type and concentration of stabilizers or the drug-to-polymer ratio, significantly influence the resulting particle size. nih.govdovepress.com For example, in the preparation of ethyl cellulose nanoparticles, higher concentrations of certain stabilizers have been shown to produce smaller particles. semanticscholar.org Similarly, for microspheres, the viscosity of the polymer solution, which is related to the polymer concentration, can affect the final particle size. brieflands.com Research has also investigated the effect of ethyl cellulose's intrinsic particle size on its interaction with water, finding that fine particles adsorb more moisture externally, while coarse particles show more internal absorption. nih.gov
Table 4: Particle Size Data for Ethyl Cellulose Formulations
| Formulation Type | Size Range | Influencing Factors | Analytical Method | Reference |
|---|---|---|---|---|
| Piroxicam-loaded EC Nanoparticles | 240.26 ± 29.24 nm (optimum formula) | Stabilizer type and concentration | Dynamic Light Scattering | nih.govdovepress.com |
| Mefenamic Acid-loaded EC Microspheres | 358 - 442 µm | Drug:polymer ratio, viscosity | Optical Microscopy/Sieving | brieflands.com |
| Ethyl Cellulose (intrinsic) | 9.7 µm (fine) vs. 310 µm (coarse) | Manufacturing process | Not specified | nih.gov |
X-ray Diffraction (XRD) for Crystalline and Amorphous Domains
Thermal Behavior Analysis of Ethyl Cellulose Systems
Thermal analysis techniques are fundamental in characterizing the thermal stability, phase transitions, and degradation kinetics of ethyl cellulose-based materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed methods in this regard.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC is particularly useful for studying the hydration behavior and phase transitions of ethyl cellulose.
DSC studies on ethyl cellulose powder have identified a glass transition temperature (Tg) around 128-130°C. nih.gov This transition is accompanied by a change in the heat capacity. nih.gov At higher temperatures, between 170-190°C, a complex thermal event involving both an endothermic and an exothermic process has been observed. nih.gov The exothermic component of this event has been linked to oxidative degradation, with its appearance in the DSC thermogram being highly dependent on how the sample is encapsulated. nih.gov
The first heating scan of ethyl cellulose often reveals irreversible endothermic peaks at approximately 50°C and 120°C, which are not present in subsequent heating scans. polimi.it These are often attributed to the presence of bound residual water in the sample. polimi.it In some cases, a melting peak can be observed around 170°C in the second heating scan. polimi.it
The presence of water and other solvents within an ethyl cellulose membrane can be quantitatively studied using DSC. By analyzing the thermal transitions at sub-ambient temperatures, it is possible to identify different states of the solvent, such as free, interacting (or adsorbed), and bound states. kpi.ua For instance, in a water/ethyl cellulose system, the non-freezable bound water can be estimated. kpi.ua Similarly, for systems containing hydrazine (B178648) and hydrazine hydrate, DSC can distinguish the melting transitions of these components within the ethyl cellulose matrix. kpi.ua
The interaction of ethyl cellulose with other polymers and active pharmaceutical ingredients (APIs) in amorphous solid dispersions (ASDs) can also be investigated using DSC. For example, in dispersions with flufenamic acid (FFA), DSC, often coupled with X-ray diffraction (XRD), can be used to monitor heat-induced crystallization and polymorphic phase transitions of the drug within the polymer matrix. acs.org These studies show that ethyl cellulose can stabilize certain polymorphic forms of the drug by inhibiting their transition upon heating. acs.org
Table 1: Key Thermal Transitions of Ethyl Cellulose Observed by DSC
| Thermal Event | Approximate Temperature Range (°C) | Associated Phenomenon | Source(s) |
| Glass Transition (Tg) | 128 - 130 | Change in polymer chain mobility | nih.gov |
| Irreversible Endotherm | ~50 | Evaporation of bound water | polimi.it |
| Irreversible Endotherm | ~120 | Evaporation of bound water | polimi.it |
| Combined Endo/Exotherm | 170 - 190 | Oxidative degradation and other processes | nih.gov |
| Melting Peak (Tm) | ~170 | Melting of crystalline regions (in 2nd scan) | polimi.it |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential technique for determining the thermal stability and decomposition profile of ethyl cellulose.
TGA of pure ethyl cellulose shows a primary decomposition stage in the temperature range of 185°C to 350°C. buffalo.edu A smaller, secondary weight loss stage can occur at higher temperatures, from 395°C to 495°C, which may be attributed to the oxidative degradation of the remaining char. buffalo.edu The presence of additives can influence the decomposition profile. For instance, the addition of ether to ethyl cellulose has been shown to facilitate its burnout at lower temperatures. buffalo.edu Similarly, the presence of silver particles can further promote the thermal decomposition of ethyl cellulose, likely due to the high thermal conductivity of the metal. buffalo.edu
In the context of polymer blends, TGA is used to assess the thermal stability and compatibility of the components. For example, in blends of cellulose acetate (B1210297) and lignin (B12514952), TGA results can indicate that the blends are thermally more stable over a wider temperature range than the individual polymers, suggesting compatibility. ijrbat.in
TGA is also employed to quantify the amount of functional groups grafted onto cellulose derivatives. nih.gov By comparing the weight loss curves of modified and unmodified cellulose, information about the degree of functionalization and the thermal stability of the modified material can be obtained. nih.gov For instance, the decomposition of neat microcrystalline cellulose typically occurs in a single step between 300°C and 400°C, whereas surface-modified cellulose may exhibit additional decomposition steps corresponding to the grafted molecules. nih.gov
Table 2: TGA Decomposition Stages of Ethyl Cellulose
| Decomposition Stage | Temperature Range (°C) | Attributed Process | Source(s) |
| Main Decomposition | 185 - 350 | Thermal decomposition of ethyl cellulose | buffalo.edu |
| Secondary Decomposition | 395 - 495 | Oxidative degradation of remaining material | buffalo.edu |
Differential Scanning Calorimetry (DSC) for Hydration and Phase Transitions
Rheological Profiling of Ethyl Cellulose Formulations and Melts
Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. Rheological profiling is crucial for understanding the processability and performance of ethyl cellulose formulations.
Steady shear rheology involves measuring the viscosity of a fluid under a constant shear rate. Ethyl cellulose solutions typically exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases as the shear rate increases. researchgate.netmit.edu This behavior is particularly significant in applications like screen printing, where a high viscosity at rest is desired to prevent spreading, but a lower viscosity is needed during the printing process for easy flow through the screen mesh. researchgate.net
In oleogels, the mechanical strength and rheological properties are influenced by the polarity of the oil used. researchgate.net Ethyl cellulose tends to form stronger gels in oils with higher polarity due to better solubility and polymer-solvent interactions. researchgate.net
Oscillatory rheology, where a small, sinusoidally oscillating stress or strain is applied to a sample, is used to probe the viscoelastic properties of materials. This technique allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.
Ethyl cellulose solutions and gels are viscoelastic, meaning they exhibit both elastic and viscous properties. mdpi.comrmiq.org Oscillatory measurements are essential for characterizing the network structure of these systems. For instance, in ethyl cellulose-based oleogels, the addition of certain additives can significantly alter the viscoelastic response. escholarship.org
The linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain, provides information about the material's structure at rest. mdpi.com Large Amplitude Oscillatory Shear (LAOS) tests, which go beyond the LVR, can reveal the nonlinear viscoelastic behavior and provide insights into the structural changes that occur under large deformations. rmiq.org
The choice of solvent system has a profound impact on the rheological properties of ethyl cellulose solutions. The viscosity of a polymer solution is influenced by polymer-solvent interactions. journalijar.com In a good solvent, where polymer-solvent interactions are favorable, the polymer chains are more expanded, leading to a higher viscosity compared to a poor solvent where polymer-polymer interactions dominate and cause the chains to collapse. journalijar.com The conductivity and surface tension of the solvent system can also affect the processability of ethyl cellulose solutions, for example, in electrospinning. journalijar.com
Additives can significantly modify the rheology of ethyl cellulose formulations. In conductive pastes, the addition of dispersants is critical for stabilizing the particle suspension and controlling the viscosity. bwise.kr The interaction between the dispersant, the ethyl cellulose binder, and the suspended particles can be complex, sometimes leading to unexpected rheological behavior like shear thickening. bwise.kr
In oleogels, the addition of small molecule additives can dramatically enhance the gel strength and modify the thixotropic recovery of the system. escholarship.org For example, the addition of monoacylglycerols or stearic acid to an ethyl cellulose oleogel can lead to a more brittle gel, while sodium stearoyl lactylate can result in a tougher material. escholarship.org The rheological properties of cellulose solutions in ionic liquids are also heavily influenced by the specific ionic liquid used, as it affects the solvent quality and the extent of polymer chain entanglement. aip.orgaip.org The addition of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) to a cellulose/ionic liquid solution can significantly reduce the viscosity. nih.govresearchgate.net
Oscillatory Rheology for Viscoelastic Properties of Ethyl Cellulose Systems
Interfacial and Hydration Studies of Ethyl Cellulose Matrices
The interaction of ethyl cellulose with water is a critical factor influencing its performance in various applications. Understanding the mechanisms of moisture sorption and the behavior of water at the polymer interface is essential for optimizing formulation and processing. Advanced techniques such as Dynamic Vapor Sorption (DVS) analysis, coupled with mathematical modeling, provide detailed insights into these phenomena.
Dynamic Vapor Sorption Analysis for Moisture Interaction
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount of vapor sorbed by a sample at different relative humidity (RH) levels and a constant temperature. This analysis is crucial for characterizing the hygroscopicity and moisture interaction of ethyl cellulose.
Research has shown that the interaction between water and ethyl cellulose occurs primarily through hydrogen bonding. univr.it Studies using DVS have investigated the effect of various factors, such as particle size, on moisture sorption. nih.govresearchgate.net For instance, a study comparing coarse particle ethyl cellulose (CPEC) with an average particle size of 310 μm and fine particle ethyl cellulose (FPEC) with an average particle size of 9.7 μm revealed differences in their moisture interaction profiles. nih.govresearchgate.net
The moisture sorption isotherms obtained from DVS analysis can help distinguish between different forms of sorbed water. The amount of externally adsorbed moisture was found to be greater for FPEC, while internally absorbed moisture was more evident in CPEC. nih.govnih.gov This difference in moisture distribution is attributed to the larger surface area of the fine particles, which allows for more surface adsorption. The equilibration time for water within the hydrated polymer can also be determined, with one study showing that 30 minutes was sufficient to achieve equilibrium at a 47% wt/wt water content. nih.govresearchgate.net
The thermodynamic parameters of moisture adsorption on ethyl cellulose films have also been studied. The experimental isotherms were effectively fitted using the Guggenheim-Anderson-de Boer (GAB) equation. researchgate.net The analysis indicated that the water vapor sorption process is driven by entropy at low water activity values. researchgate.net
The effect of temperature on moisture sorption has also been investigated, with studies conducted at both 25 °C and 40 °C to simulate room temperature and accelerated stability testing conditions, respectively. univr.it The results of these studies are critical for predicting the stability of ethyl cellulose-based materials.
Table 1: Comparison of Moisture Interaction in Coarse and Fine Particle Ethyl Cellulose
| Property | Coarse Particle Ethyl Cellulose (CPEC) | Fine Particle Ethyl Cellulose (FPEC) | Reference |
|---|---|---|---|
| Average Particle Size | 310 μm | 9.7 μm | nih.govresearchgate.net |
| Externally Adsorbed Moisture | Less prominent | Greater amount | nih.govnih.gov |
| Internally Absorbed Moisture | Evident | Not as evident | nih.govnih.gov |
Modeling of Moisture Sorption Profiles (e.g., Guggenheim-Anderson-de Boer (GAB) and Young and Nelson Equations)
To quantitatively understand the moisture sorption behavior of ethyl cellulose, mathematical models such as the Guggenheim-Anderson-de Boer (GAB) and the Young and Nelson equations are employed. These models help to analyze the sorption isotherms and distinguish between different states of sorbed water. nih.govnih.gov
The Guggenheim-Anderson-de Boer (GAB) model is an extension of the Brunauer–Emmett–Teller (BET) model and is widely used to describe the sorption isotherms of food and pharmaceutical materials. d-nb.info The GAB equation is given by:
w = (wmCkaw) / ((1 - kaw) * (1 - kaw + Ckaw))
Where:
w is the water content at a given water activity.
wm is the monolayer water content.
aw is the water activity.
C and k are constants related to the energy of interaction between water and the polymer surface.
The GAB model has been successfully used to fit the experimental moisture sorption isotherms of ethyl cellulose films, with fitting errors reported to be less than 10%. researchgate.net The thermodynamic analysis derived from the GAB model has shown that for both methylcellulose (B11928114) and ethyl cellulose films, the minimum integral entropy value was found in the water activity range of 0.1–0.6. researchgate.net
The Young and Nelson equation provides a framework for distinguishing between externally adsorbed and internally absorbed moisture. openpharmaceuticalsciencesjournal.com This model is particularly useful for understanding the impact of physical properties like particle size on moisture distribution. nih.govnih.gov The equation describes three locations for sorbed moisture: monolayer adsorption, externally adsorbed moisture, and internally absorbed moisture. openpharmaceuticalsciencesjournal.com
In a study comparing coarse and fine particle ethyl cellulose, the Young and Nelson model revealed that the amount of externally adsorbed moisture was greater for the fine particles, while internally absorbed moisture was more significant for the coarse particles. nih.govnih.gov This detailed analysis of moisture distribution is crucial for applications such as wet granulation, where the nature of water-polymer interaction can significantly impact the process and final product quality. nih.gov
Table 2: Parameters from Moisture Sorption Modeling of Ethyl Cellulose
| Model | Parameter | Finding for Ethyl Cellulose | Reference |
|---|---|---|---|
| GAB Model | Goodness of Fit | Experimental isotherms were well fitted with E < 10%. | researchgate.net |
| Integral Entropy | Minimum value found in the 0.1–0.6 water activity range. | researchgate.net | |
| Young and Nelson Model | Externally Adsorbed Moisture | Greater in fine particle ethyl cellulose (FPEC). | nih.govnih.gov |
| Internally Absorbed Moisture | Evident in coarse particle ethyl cellulose (CPEC). | nih.govnih.gov |
Computational Modeling and Simulation of Ethyl Cellulose Systems
Molecular Dynamics (MD) Simulations of Ethyl Cellulose (B213188) Architectures and Molecular Interactions
Molecular dynamics (MD) simulations are a cornerstone in the computational study of ethyl cellulose, enabling detailed investigation of its structure, dynamics, and interactions at an atomic resolution. By modeling the forces between atoms and solving their equations of motion, MD simulations can predict how the polymer chains arrange themselves and interact with other molecules. These simulations have been instrumental in exploring the properties of amorphous ethyl cellulose, which is crucial for its applications in various industries, particularly pharmaceuticals.
Recent MD studies have focused on understanding how chemical modifications to the cellulose backbone influence the material's bulk properties. For instance, simulations have been used to generate and analyze the structure of reduced graphene oxide, considering the transformation of functional groups which can influence interactions in a composite material. Furthermore, MD simulations have been employed to explore the interactions between ethyl cellulose and other molecules, providing a molecular-level explanation for macroscopic phenomena.
The degree of substitution (DS), defined as the average number of hydroxyl groups replaced by ethyl groups per anhydroglucose (B10753087) unit, is a critical parameter that dictates the properties of ethyl cellulose. MD simulations have systematically explored this relationship, revealing that the DS is the primary determinant of the final material properties.
Simulations demonstrate that as the DS increases, the number of hydrogen bonds within the polymer matrix decreases. This reduction in hydrogen bonding leads to increased chain mobility. Concurrently, a higher DS has been shown to increase the glass transition temperature, a finding that corroborates experimental data.
Interactive Table: Effect of Substituent Location on Ethyl Cellulose Properties (Uniform DS = 1)
| Substituent Location | Relative Hydrogen Bond Count | Effect on Density | Effect on Glass Transition Temperature (Tg) |
| C2 | Higher than C6 substitution | Higher than C6 substitution | Lower than C6 substitution |
| C3 | Higher than C6 substitution | Higher than C6 substitution | Lower than C6 substitution |
| C6 | Lowest among single substitutions | Lowest density | Highest Tg |
This table summarizes qualitative findings from molecular dynamics simulations, indicating trends rather than absolute values.
MD simulations are particularly effective for studying the interactions between ethyl cellulose and other materials at the atomic level. These studies are crucial for designing advanced composites and formulations.
Graphene-Ethyl Cellulose: Reactive molecular dynamics simulations have been used to model the interactions in graphene-ethyl cellulose printed inks. researchgate.net Such computational models help in understanding the dispersion and stabilization of graphene nanosheets within the ethyl cellulose matrix, which is vital for developing conductive inks for printed electronics.
Sucrose-Ethyl Cellulose: The interaction between ethyl cellulose and sucrose (B13894) has been investigated to understand its role in providing mechanical strength and stability in certain food products. Atomistic-scale MD simulations have confirmed that ethyl cellulose can form hydrogen bonds with sucrose. researchgate.net This bonding allows for the creation of a network within an oil medium that can trap the oil, a mechanism crucial for imparting heat resistance in applications like chocolate.
Impact of Degree of Substitution and Substituent Location on Ethyl Cellulose Morphology and Properties
Probabilistic and Statistical Modeling of Ethyl Cellulose Behavior
Probabilistic and statistical models offer a different approach to understanding ethyl cellulose systems, focusing on predicting system-level outcomes based on stochastic processes. These methods are particularly useful for modeling complex phenomena like drug release from a polymer matrix.
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of ethyl cellulose, MC methods have been used to model drug release from coated microspheres. dcu.ie These probabilistic models can simulate the complex and non-homogeneous dissolution of the ethyl cellulose coating and the subsequent release of an active ingredient. dcu.ie By incorporating underlying mechanisms such as erosion, MC simulations can help predict the performance of controlled-release drug delivery systems. dcu.ie Furthermore, MC simulations have been integrated into a Quality by Design (QbD) approach for pharmaceutical manufacturing, where they are used for failure probability analysis to define a robust design space for ethyl cellulose-coated pellets, ensuring consistent product quality. researchgate.netpharmaexcipients.com
Cellular Automata (CA) are discrete models that consist of a grid of cells, each in a finite number of states. The state of each cell evolves in discrete time steps according to a set of rules based on the states of its neighboring cells. This approach is well-suited for modeling complex systems with local interactions.
Monte Carlo Simulations for System-Level Behavior
Finite Element Method (FEM) in Predicting Performance of Cellulose-Based Materials
The Finite Element Method (FEM), also known as Finite Element Analysis (FEA), is a numerical technique used for solving problems of engineering and mathematical physics. It is particularly effective for predicting the mechanical performance of materials under various loads and boundary conditions.
While specific FEM studies focusing exclusively on ethyl cellulose are not widespread, the method is extensively applied to cellulose-based materials, and the principles are directly transferable. FEA is used to simulate the mechanical behavior of materials, such as the stress distribution in a tablet coating, which can help in predicting its burst behavior. researchgate.net
In the broader context of cellulose composites, FEA helps bridge the gap between molecular-level properties and macroscopic performance. Data from MD simulations, such as the modulus of individual components, can be used as input for FEA models. ornl.gov This multiscale modeling approach has been used to predict the effective elastic properties of cellulose nanowhisker-reinforced composites, showing good agreement with experimental results. asme.orgpnnl.gov FEA has also been employed to understand the strengthening mechanisms in ultrastrong and tough materials derived from delignified wood, demonstrating how factors like hydrogen bonding between cellulose nanofibrils contribute to enhanced tensile strength and toughness. researchgate.netnih.gov By simulating stress and strain distributions, FEM provides valuable insights for material design, process optimization, and performance prediction of cellulose-based structural materials. ornl.govresearchgate.net
Reactive Molecular Dynamics Simulations for Decomposition Pathways
Reactive molecular dynamics (MD) simulations, particularly those employing the ReaxFF (Reactive Force Field), have become an indispensable tool for elucidating the complex reaction mechanisms of thermal decomposition in polymers at an atomic level. mdpi.comscispace.comacs.org This computational method allows for the simulation of chemical bond breaking and formation, providing dynamic insights into reaction pathways, intermediate species, and final products that are often difficult to capture through experimental means alone. helsinki.firesearchgate.net
While extensive ReaxFF studies have been conducted on the pyrolysis of cellulose and other polymers, specific research detailing the reactive molecular dynamics of pure ethyl cellulose decomposition is not prominently available in existing literature. helsinki.firesearchgate.net However, by combining findings from ReaxFF simulations of cellulose with studies on molecules containing ethyl groups, a theoretical model of the primary decomposition pathways for ethyl cellulose can be constructed.
The thermal decomposition of ethyl cellulose is expected to be a multi-stage process involving reactions of both the cellulosic backbone and the ethyl substituent groups.
Initial Decomposition Pathways
Simulations on analogous systems suggest two primary types of initial bond scission events in ethyl cellulose: cleavage of the β(1→4)-glycosidic bonds of the cellulose backbone and cleavage of the C-O ether bond of the ethyl substituents.
Glycosidic Bond Cleavage: The foundational decomposition pathway for the cellulose polymer itself is the random scission of the β(1→4)-glycosidic bonds that link the anhydroglucose units. helsinki.fi ReaxFF simulations on pure cellulose at high temperatures (1400 to 2200 K) confirm that this is the principal initial step in its thermal degradation. helsinki.fi This depolymerization breaks the main chain, leading to the formation of smaller, radical-containing cellulosic fragments.
Ethyl Group Elimination: The second critical pathway involves the ethyl groups. ReaxFF studies on other ethyl-containing molecules, such as modified lignin (B12514952) structures, demonstrate that the C–O bond between the ethyl group and the rest of the molecule is susceptible to cleavage. nih.gov This reaction leads to the elimination of an ethyl radical (•C₂H₅). nih.govacs.org This process is a key initiation step, creating highly reactive radicals that can participate in subsequent reactions. nih.gov
A recent ReaxFF MD study on the thermo-oxidation of ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a molecule with an ethyl-ester linkage, identified the elimination of an ethyl radical as a primary step in the formation of major products like carbon dioxide and ethyl hydroperoxide. nih.gov
Table 1: Key Initial Bond Cleavage Events in Ethyl Cellulose Decomposition (Inferred from Analogous Systems)
| Bond Type | Location | Primary Result | Significance | Supporting System |
| β(1→4)-Glycosidic Bond | Cellulose Backbone | Depolymerization | Breaks the polymer chain into smaller fragments. helsinki.fi | Cellulose helsinki.fi |
| C-O Ether Bond | Ethyl Substituent | Ethyl Radical (•C₂H₅) Formation | Initiates radical chain reactions. nih.gov | Modified Lignin nih.gov |
Secondary Reactions and Product Formation
Following the initial bond scissions, a cascade of secondary reactions involving the generated radicals occurs, leading to the formation of a variety of low-molecular-weight products.
Reactions of Cellulosic Radicals: The larger fragments from glycosidic bond cleavage can undergo further intramolecular reactions, including ring-opening of the glucose units and subsequent fragmentation. researchgate.net This leads to the formation of smaller volatile compounds. ReaxFF simulations of cellulose show the formation of species such as glycolaldehyde, water, formaldehyde, and formic acid. helsinki.fi
Reactions of Ethyl Radicals: The highly reactive ethyl radicals (•C₂H₅) can participate in several reaction pathways. They can abstract hydrogen atoms from other parts of the ethyl cellulose chain or from other molecules, forming ethane (B1197151) (C₂H₆). nih.gov In an oxidative environment, the ethyl radical can react with oxygen to form products like ethyl hydroperoxide. nih.gov
The interaction between different radical species and fragments leads to a complex product mixture. The co-pyrolysis of cellulose and PVC, for instance, shows that radicals from one component can influence the decomposition of the other, highlighting the interactive nature of these systems. nih.gov
Table 2: Predicted Primary and Secondary Decomposition Products from Ethyl Cellulose Pyrolysis
| Product | Formula | Formation Pathway (Inferred) | Source Molecule/Fragment |
| Ethyl Radical | •C₂H₅ | Cleavage of the ethyl ether C-O bond. nih.gov | Ethyl Substituent |
| Ethane | C₂H₆ | Hydrogen abstraction by an ethyl radical. nih.gov | Ethyl Radical |
| Glycolaldehyde | C₂H₄O₂ | Fragmentation of the cellulose backbone. helsinki.fi | Cellulose Backbone |
| Water | H₂O | Dehydration and radical recombination reactions. helsinki.fi | Cellulose Backbone |
| Formaldehyde | CH₂O | Fragmentation of the cellulose backbone. helsinki.fi | Cellulose Backbone |
| Formic Acid | CH₂O₂ | Fragmentation of the cellulose backbone. helsinki.fi | Cellulose Backbone |
| Carbon Dioxide | CO₂ | Decarboxylation of intermediate species. nih.gov | Intermediate Fragments |
Research on Advanced Applications of Ethyl Cellulose in Materials Science and Engineering
Controlled Release Mechanisms in Ethyl Cellulose-Based Formulations
Ethyl cellulose (B213188) is a cornerstone in the development of controlled-release dosage forms. taylorandfrancis.com The release of an active ingredient from an ethyl cellulose-based system can be meticulously controlled through several distinct mechanisms. These systems are often designed as flexible diffusion barriers whose characteristics can be fine-tuned by adjusting formulation variables. nih.gov
Diffusion-Controlled Release from Ethyl Cellulose Matrices
Diffusion-controlled release is a primary mechanism governing the liberation of active substances from ethyl cellulose matrices. pharmtech.comnih.gov In this system, a matrix is formed by compressing a mixture of the active ingredient with the water-insoluble ethyl cellulose polymer. caldic.com When this matrix comes into contact with an aqueous environment, the fluid penetrates the matrix through a network of pores and capillaries. bioline.org.brcaldic.com
The release process is often described by the Higuchi model, where the rate of release is proportional to the square root of time, indicating a diffusion-controlled mechanism. internationalscholarsjournals.com The structure of the matrix is critical; factors such as porosity (the volume of empty space) and tortuosity (the convoluted path a molecule must travel) significantly influence the diffusion rate. caldic.com A lower porosity and higher tortuosity, which can be achieved by using finer particles of ethyl cellulose or applying higher compaction forces during manufacturing, result in a slower and more sustained release of the active ingredient. caldic.com This is because the diffusional path length for the dissolved active ingredient to travel out of the matrix is increased. tandfonline.com
Percolation theory is often applied to explain release from these systems. It suggests that release occurs as the active ingredient dissolves and diffuses through a network of interconnected clusters and pores formed by the soluble drug particles within the insoluble polymer matrix. caldic.com As the drug is released, the pore network becomes more extensive, allowing for the diffusion of the drug from the interior of the matrix. caldic.com
Osmotically Driven Release from Ethyl Cellulose Coated Systems
In addition to diffusion, osmotic pressure can be a major driving force for release from systems coated with ethyl cellulose. umich.eduresearchgate.net This mechanism is particularly relevant for formulations where a core containing a water-soluble active ingredient is encapsulated by a semi-permeable ethyl cellulose film. researchgate.netnih.gov
When the coated system is exposed to an aqueous medium, water permeates the ethyl cellulose membrane, driven by the osmotic pressure difference between the interior of the core and the external environment. nih.gov This influx of water dissolves the active ingredient, creating a saturated solution and generating hydrostatic pressure inside the core. nih.gov The pressure then forces the dissolved active ingredient out through microscopic pores in the coating. umich.edunih.gov
The rate of release in these osmotically driven systems is highly dependent on the osmotic pressure gradient across the membrane. umich.eduresearchgate.net Studies have shown a linear relationship between the release rate and the osmotic pressure of the surrounding medium; increasing the external osmotic pressure (for example, by adding salts like sodium chloride to the dissolution medium) decreases the release rate. researchgate.netresearchgate.net This combined mechanism of diffusion and osmotic pressure allows for precise control over the release profile. umich.eduresearchgate.net
Parameters Governing Release Kinetics: Coating Thickness and Plasticizer Content
The release kinetics from ethyl cellulose-coated systems can be precisely manipulated by controlling key formulation and process parameters, most notably the coating thickness and the type and amount of plasticizer used.
Coating Thickness: The thickness of the ethyl cellulose film is a critical determinant of the release rate. There is an inverse relationship between coating thickness and release rate; a thicker coating provides a longer diffusion path for the active ingredient, thereby slowing down its release. umich.eduresearchgate.net Research has demonstrated that as the coating thickness is increased, the release rate decreases proportionally. umich.eduresearchgate.net This parameter can be controlled during the manufacturing process, such as in fluidized bed coating, to achieve a desired release profile. mdpi.com
Plasticizer Content: Plasticizers are essential additives in ethyl cellulose film coatings. They reduce the polymer's glass transition temperature, improving the flexibility and integrity of the film and preventing cracking. pharmtech.com The choice and concentration of the plasticizer can significantly impact release kinetics. Water-soluble plasticizers like triethyl citrate (B86180) can render the film more hydrophilic, leading to a faster release rate compared to water-insoluble plasticizers such as dibutyl sebacate, which maintain the film's hydrophobicity. pharmtech.com Insufficient plasticizer content (e.g., 12% dibutyl sebacate) can lead to the formation of cracks in the coating, resulting in a very rapid, uncontrolled release of the active ingredient. umich.eduresearchgate.net However, once a continuous, non-cracked film is formed (e.g., at 18% or 24% dibutyl sebacate), further increases in plasticizer content may not significantly alter the release rate, suggesting that diffusion occurs primarily through aqueous pores rather than through plasticizer channels. umich.edu
| Parameter | Condition | Effect on Release Rate | Reference |
|---|---|---|---|
| Coating Thickness | Increased from 9 to 50 µm | Decreased from 9.93 x 10⁻³ to 1.71 x 10⁻³ g/100 ml·h | umich.eduresearchgate.net |
| Thicker Coating | Slower Release | mdpi.com | |
| Plasticizer Content (Dibutyl Sebacate) | 12% | Rapid Release (>80% in 1st hour) due to film cracking | umich.eduresearchgate.net |
| 18% | Slower, controlled release (~50% in 6 hours) | umich.eduresearchgate.net | |
| 24% | Virtually identical release to 18% | umich.eduresearchgate.net |
Modulation of Release Profiles via Polymer Blending and Particle Morphology
The versatility of ethyl cellulose is further enhanced by blending it with other polymers and by controlling the morphology of the particles.
Polymer Blending: Blending ethyl cellulose with other polymers is a common strategy to tailor release profiles.
Hydrophilic Polymers: Incorporating hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) into an ethyl cellulose matrix can modulate the release of highly water-soluble drugs. bioline.org.br The HPMC swells upon contact with water, forming a gel layer that helps to control drug diffusion. bioline.org.br Increasing the concentration of HPMC in an HPMC/EC blend generally decreases the release rate. bioline.org.br
pH-Sensitive Polymers: For targeted delivery, particularly to the colon, ethyl cellulose can be blended with pH-sensitive polymers like polycarbophil. tandfonline.com This combination can create a sigmoidal release profile, with a lag time where minimal drug is released in the acidic conditions of the stomach, followed by a controlled release in the higher pH of the intestines. tandfonline.com
Other Polymers: Blends with polymers such as pectin, polyvinyl alcohol-polyethylene glycol (PVA-PEG) graft copolymers, and polydimethylsiloxane (B3030410) (PDMS) have also been investigated to achieve specific release characteristics, including zero-order release kinetics or to minimize the effect of the external medium's osmolality. nih.govnih.govmdpi.com
Particle Morphology and Size: The physical characteristics of the ethyl cellulose particles and the resulting matrix play a crucial role.
Particle Size: Using finer particles of ethyl cellulose leads to the formation of a more tortuous and less porous matrix, which in turn slows down the drug release rate. caldic.com
Particle Shape and Surface: In microparticle systems, the morphology, such as the presence of pores on the surface, can significantly affect release. For instance, in a blend of microparticles, one active ingredient can block the pores on the surface of the microparticles containing a second active ingredient, thereby slowing its release. nih.gov
| Blended Polymer | Effect on Ethyl Cellulose Formulation | Resulting Release Characteristic | Reference |
|---|---|---|---|
| Hydroxypropyl Methylcellulose (HPMC) | Forms a swellable gel layer within the matrix. | Slows down the release of highly soluble drugs. | bioline.org.br |
| Polycarbophil | Introduces pH-sensitive swelling properties. | Creates a sigmoidal release profile with a lag time, suitable for colon targeting. | tandfonline.com |
| PVA-PEG Graft Copolymer | Allows for release control independent of drug solubility or core osmolality. | Diffusion-controlled release through an intact membrane. | nih.gov |
| Polydimethylsiloxane (PDMS) | Increases surface heterogeneity and hydrophobicity. | Reduces initial burst release and can achieve zero-order release kinetics. | mdpi.com |
Ethyl Cellulose in Advanced Encapsulation Technologies
Encapsulation is a key technology for protecting sensitive active ingredients, controlling their release, and improving their stability. nih.govresearchgate.net Ethyl cellulose is an extensively studied and highly effective polymer for these applications due to its biocompatibility, hydrophobicity, and film-forming properties. nih.govessencejournal.com
Microencapsulation Techniques for Active Ingredient Protection and Release Control
Microencapsulation involves enveloping tiny particles or droplets of an active substance within a coating of a polymer like ethyl cellulose. researchgate.netessencejournal.com The resulting microcapsules, typically ranging in size from 1 to 1000 µm, can protect the core material from environmental factors such as moisture, heat, or pH, and provide controlled release. researchgate.net
A widely used method for preparing ethyl cellulose microcapsules is emulsion-solvent evaporation . nih.govessencejournal.comrjpbcs.comasianpubs.org The general procedure involves:
Dissolving the Polymer: Ethyl cellulose is first dissolved in a suitable water-immiscible organic solvent (e.g., a mixture of acetone (B3395972) and methanol, or dichloromethane). nih.govorientjchem.org
Dispersion of Active Ingredient: The active ingredient (the core material) is then dispersed or dissolved in this polymer solution. nih.gov
Emulsification: This organic phase (the dispersed phase) is then slowly added to a continuous phase (often an oil like liquid paraffin (B1166041) or an aqueous solution containing an emulsifier like polyvinyl alcohol) under constant stirring. nih.govorientjchem.org This action forms an oil-in-oil (o/o) or oil-in-water (o/w) emulsion, where tiny droplets of the polymer/drug solution are dispersed.
Solvent Evaporation: The organic solvent is then removed from the droplets, typically by continuous stirring over several hours at room temperature or with gentle heating. nih.govorientjchem.org As the solvent evaporates, the ethyl cellulose precipitates around the core material, forming solid, spherical microcapsules.
Collection: The formed microcapsules are then collected, washed, and dried. orientjchem.org
This technique allows for the encapsulation of a wide variety of active ingredients. The properties of the resulting microcapsules, such as particle size, drug loading, and release rate, can be precisely controlled by optimizing process parameters like the polymer concentration, drug-to-polymer ratio, and stirring speed. nih.govnih.gov For example, increasing the concentration of ethyl cellulose generally leads to the formation of larger microcapsules with thicker walls, resulting in a slower release rate. nih.gov These ethyl cellulose microcapsules have proven effective in protecting sensitive compounds like folic acid from degradation in acidic environments and providing a sustained release profile. nih.gov
Emulsion-Solvent Evaporation Methods
Nanoencapsulation for Enhanced Delivery Systems and Targeted Release
Nanoencapsulation involves the coating of substances at the nanoscale, offering advantages such as improved bioavailability and targeted delivery of active compounds. techscience.com Ethyl cellulose has emerged as a valuable polymer for creating nanocarriers due to its biocompatibility and ability to form stable nanoparticles.
Various methods have been developed to produce ethyl cellulose-based nanoparticles. One approach involves a solvent evaporation method to prepare nanoparticles containing piroxicam, resulting in spherical particles with an average size of 240 nm and a slightly porous surface. techscience.com Another innovative method utilizes a microfluidic device to continuously generate ethyl cellulose-coated microbubbles, from which nanoparticles are released. nih.gov This technique allows for the production of nanocarriers with diameters ranging from 10 to 800 nm, with the size being controllable by the gas pressure. nih.gov These nanoparticles have shown high encapsulation efficiency (65-88%) for hydrophilic drugs like amoxicillin. nih.gov
Furthermore, ethyl cellulose has been chemically modified to enhance its functionality for drug delivery. For example, grafting polyethylene (B3416737) glycol (PEG) onto ethyl cellulose creates amphiphilic copolymers that can self-assemble into nano-micelles. rsc.org These micelles, with an average size of approximately 80 nm, have been shown to effectively encapsulate and release drugs like doxorubicin (B1662922) in a pH-dependent manner. rsc.org Similarly, the development of cationic thiomers based on ethyl cellulose has led to nanoparticles with improved mucoadhesive properties, which is beneficial for certain drug delivery systems. dovepress.com These nanoparticles had a mean diameter in the range of 94–123 nm. dovepress.com
The supercritical antisolvent process has also been adapted for nanoencapsulation. Co-precipitation of ethyl cellulose with rifampicin (B610482) resulted in drug-loaded nanocomposites with diameters between 190 and 230 nm, prolonging the drug's release. nih.gov
| Method | Particle Size | Encapsulated Agent | Key Finding | Source |
| Solvent Evaporation | ~240 nm | Piroxicam | Spherical, slightly porous nanoparticles | techscience.com |
| Microfluidic Device | 10 - 800 nm | Amoxicillin | Size controllable by gas pressure; 65-88% encapsulation | nih.gov |
| Self-assembly of EC-PEG Copolymers | ~80 nm | Doxorubicin | pH-dependent drug release | rsc.org |
| Ionic Gelation/Precipitation | 94 - 123 nm | - | Improved mucoadhesive properties | dovepress.com |
| Supercritical Antisolvent Process | 190 - 230 nm | Rifampicin | Prolonged drug release | nih.gov |
Design and Fabrication of Novel Ethyl Cellulose-Based Materials
The inherent properties of ethyl cellulose make it a versatile platform for the design and fabrication of new materials with tailored functionalities.
Development of Ethyl Cellulose Films and Coatings
Ethyl cellulose is frequently used to create films and coatings for various applications, including food packaging and controlled-release systems. mdpi.comrit.edu These films are typically hydrophobic and can provide a barrier to moisture.
The properties of ethyl cellulose films can be tailored by the preparation method and the inclusion of additives. A simple casting method, where a solution of ethyl cellulose in a solvent like ethanol (B145695) is poured onto a surface and the solvent is allowed to evaporate, is commonly used. rit.edu The addition of plasticizers, such as polyethylene glycol, can improve the flexibility of the films. rit.edu
Recent research has focused on developing simpler and more efficient methods for producing high-quality ethyl cellulose films. A notable advancement is the one-pot synthesis method for preparing transparent and flexible ethyl cellulose films without the need for plasticizers. mdpi.comnih.gov
In this method, ethyl cellulose is dissolved in a solvent such as ethanol or ethyl lactate (B86563) at an elevated temperature (e.g., 70°C). mdpi.com The solution is then cooled to a lower temperature (e.g., 6°C) to form a film, which is subsequently dried at that same low temperature. mdpi.com This specific cooling and drying step is crucial for developing good mechanical properties. mdpi.com The resulting films are transparent and exhibit excellent mechanical properties, with an elastic modulus comparable to plasticized films (around 528 MPa). mdpi.comnih.gov These films also demonstrate hydrophobic characteristics, with water contact angles between 80 and 108°. mdpi.comnih.gov
| Property | Value | Source |
| Elastic Modulus | ~528 MPa | mdpi.comnih.gov |
| Water Contact Angle | 80 - 108° | mdpi.comnih.gov |
| Oxygen Transmission Rate (in Ethyl Lactate) | 615 cm³·m⁻²·day⁻¹ | mdpi.comnih.gov |
| Water Vapor Transmission Rate (in Ethyl Lactate) | 7.8 gm⁻²·day⁻¹ | mdpi.comnih.gov |
Integration of Ethyl Cellulose in Advanced Composites and Nanocomposites
Incorporating nanofillers into a polymer matrix can significantly enhance the material's mechanical, thermal, and barrier properties. mdpi.comscirp.org Ethyl cellulose serves as an excellent matrix for the development of advanced composites and nanocomposites.
The addition of nanocellulose, such as cellulose nanofibers (CNFs) or cellulose nanocrystals (CNCs), to a polymer matrix acts as a reinforcing agent, improving strength and stability while maintaining a lightweight structure. mdpi.commdpi.com The key to successful reinforcement is achieving a good dispersion of the nanofiller within the polymer matrix. mdpi.com
In the context of ethyl cellulose, nanocomposites have been prepared by incorporating nanoparticles like titanium dioxide (TiO2). mdpi.com In the one-pot synthesis method for ethyl cellulose films, the addition of TiO2 nanoparticles was shown to improve the oxygen and water vapor transmission rates, making the films promising for food packaging applications. mdpi.com The incorporation of these nanoparticles did not compromise the transparency or the mechanical properties of the films. mdpi.com
Furthermore, ethyl cellulose has been used in biocomposites with other biodegradable polymers. For example, poly(3-hydroxybutyrate)/ethyl cellulose (PHB/EC) biocomposites grafted with ferulic acid have shown potential for wound healing applications. materials.international The properties of these nanocomposites depend not only on the individual components but also on their morphology and the interfacial characteristics between the filler and the matrix. researchgate.net
The development of ethyl cellulose-based nanocomposites offers a pathway to creating sustainable and high-performance materials for a wide range of applications, from packaging to biomedical devices. mdpi.commaterials.international
Engineering of Ethyl Cellulose-Based Oleogels and Emulgels for Structural Applications
Ethyl cellulose (EC) is a versatile, food-grade polymer capable of structuring edible oils into solid-like gels known as oleogels. nih.govgoogle.com This process, termed oleogelation, occurs when EC is heated above its glass transition temperature (around 130-140°C) in an oil and then cooled, forming a three-dimensional network that entraps the liquid oil. researchgate.netrjptonline.org The resulting oleogels exhibit a range of mechanical and rheological properties, making them promising for various structural applications, particularly as fat substitutes in food products. nih.govmdpi.com
The structural integrity and functionality of EC-based oleogels are influenced by several factors, including the concentration of EC, the type of oil used, and the presence of other molecules. rjptonline.orgmdpi.com An increase in EC concentration generally leads to a harder and more stable oleogel with a higher capacity to bind oil. international-agrophysics.org For instance, studies have shown that increasing EC content enhances the centrifugal stability and hardness of the oleogels. international-agrophysics.org The type of oil also plays a significant role; for example, pumpkin seed oil has been found to form more stable oleogels compared to rapeseed oil. mdpi.com
The properties of EC oleogels can be further engineered by incorporating amphiphilic small molecules (ASMs) or creating hybrid gel systems. nih.gov Food-grade surfactants and other amphiphiles can modulate the rheological and mechanical properties of the gels. nih.gov For example, the addition of glycerol (B35011) monostearate (GMS) can lead to a more compact oil pore structure in the oleogel network, increasing its oil binding capacity and storage modulus. mdpi.com Some ASMs, such as stearic acid and monoacylglycerols, can significantly enhance gel strength. escholarship.org
EC-based oleogels can also be used to create water-in-oil (W/O) emulsions, or emulgels, with tailored structural and tribological properties. mdpi.com These emulgels show potential as fat substitutes in various food products. researchgate.net By adjusting the composition, such as the GMS content, the rheological and tribological properties of these emulsions can be designed to mimic those of traditional fats like lard, mayonnaise, and cream cheese. mdpi.com The stability and properties of these emulsions are dependent on the oleogel structure, which forms the continuous phase. international-agrophysics.org
Table 1: Influence of Ethyl Cellulose (EC) Concentration on Oleogel Properties
| EC Concentration | Effect on Oleogel Properties | Reference |
|---|---|---|
| Increasing Concentration | Enhanced centrifugal stability and hardness. | international-agrophysics.org |
| 9% EC | Exhibited a more rigid structure, higher oil-binding capacity (OBC), and reduced gel formation time compared to 7% EC. | mdpi.com |
| 4.5% to 6.0% | Increased centrifugal stability by approximately 19%. | international-agrophysics.org |
Ethyl Cellulose in Functional Printing Inks and Conductive Materials
Ethyl cellulose is widely utilized as a key component in the formulation of functional printing inks, particularly conductive inks for applications in printed electronics. sidleychem.commdpi.commade-in-china.com Its primary roles are as a binder and a rheology modifier, providing the necessary viscosity and film-forming properties for various printing techniques, including gravure printing, screen printing, and inkjet printing. made-in-china.comgoogle.commdpi.com
In conductive inks, EC acts as a stabilizer for conductive materials like graphene and carbon nanotubes (CNTs). mdpi.comnih.gov It helps to create stable dispersions of these nanomaterials in organic solvents, preventing their agglomeration and ensuring the uniformity of the printed conductive film. mdpi.comresearchgate.net The interaction between EC and materials like pristine graphene is primarily physical, driven by van der Waals forces and hydrophobic interactions, which allows for the formation of stable inks without altering the chemical structure of the conductive filler. researchgate.net
The rheological properties of EC-based conductive inks are critical for successful printing. These inks typically exhibit non-Newtonian, shear-thinning behavior, which allows for smooth extrusion and deposition. nih.govmdpi.com The concentration of EC and the ratio of EC to the conductive filler can be adjusted to achieve the desired viscosity and printability. nih.gov For example, co-blended inks of EC and CNTs have been developed for direct-ink-write printing of interdigital electrodes. nih.gov
After printing, the EC binder is typically removed through a heating process, leaving behind a conductive pattern. chempoint.com EC is known for its clean burnout characteristics, leaving minimal residue that could interfere with the electrical performance of the final device. chempoint.com This property is particularly important in the fabrication of electronic components on various substrates, including glass and flexible paper. nih.govchempoint.com Researchers have successfully formulated stable graphene inks using EC and cyclohexanone, which were used to print highly conductive electrodes on both paper and plastic foils. unl.pt
Table 2: Applications of Ethyl Cellulose in Conductive Inks
| Application | Conductive Material | Printing Method | Key Function of Ethyl Cellulose | Reference |
|---|---|---|---|---|
| Interdigital Electrodes | Carbon Nanotubes (CNTs) | Direct-Ink-Write | Binder, Rheology Modifier | nih.govmdpi.com |
| Conductive Electrodes | Graphene | Inkjet Printing | Stabilizer, Binder | unl.pt |
| Gravure Printing Inks | Graphene | Gravure Printing | Stabilizer (in terpineol (B192494) solvent) | mdpi.com |
| Integrated Circuit Basement Flake | Not specified | Not specified | Viscosity Raiser | sidleychem.com |
Utilization of Ethyl Cellulose as Substrates in Edible Electronics and Bioelectronics
Ethyl cellulose is emerging as a critical material in the development of edible and bio-integrated electronics, serving as a flexible and biocompatible substrate. igi-global.comzenodo.org This new class of electronics, which can be safely ingested and is biodegradable, holds significant promise for applications in ingestible medical devices, biosensors, and smart food labeling. igi-global.comrsc.org
The properties of ethyl cellulose make it an ideal candidate for these applications. It is non-toxic, biodegradable, and can be processed into thin, flexible films, providing a suitable foundation for building electronic components. researchgate.netzenodo.org These EC substrates are compatible with various printing techniques, such as inkjet printing, which allows for the scalable and cost-effective manufacturing of edible electronic devices. rsc.org
A key development in this area is the creation of fully edible electrolyte-gated organic field-effect transistors (EGOFETs) on an ethyl cellulose substrate. zenodo.org In these devices, EC provides the mechanical support for inkjet-printed gold and silver electrodes and a chitosan-based gate electrolyte. zenodo.org This platform has been shown to be compatible with different carbon-based semiconductors and can be used to fabricate low-voltage transistors and logic circuits. rsc.orgmdpi.com These devices exhibit stable operation in ambient air and have a shelf life of up to a month, demonstrating their potential for practical applications. mdpi.com
Ethyl Cellulose in Strippable Film Formulations for Decontamination Applications
Ethyl cellulose is a key component in the formulation of strippable films used for surface decontamination, particularly for the removal of radioactive contaminants. nih.govrsc.org These films offer a significant advantage over traditional decontamination methods by minimizing secondary waste generation. nih.govrsc.org The film is applied as a liquid or sol to the contaminated surface, where it dries to form a solid film that encapsulates the contaminants. The film can then be easily peeled off, removing the hazardous material along with it. nih.gov
A major area of research has been the development of EC-based strippable films that are effective at low temperatures, addressing the challenge of decontaminating surfaces in cold environments where aqueous solutions would freeze. nih.govrsc.org Ethyl cellulose can be dissolved in volatile, green organic solvents like ethyl acetate (B1210297) and anhydrous ethanol to form a sol that remains fluid and can be sprayed at temperatures below 0°C. nih.govrsc.org
Studies have shown that EC sols can form effective films on a variety of surfaces, including marble, ceramic tile, glass, stainless steel, and concrete, at temperatures as low as -10°C. nih.govrsc.org The decontamination efficiency of these films is high, with comprehensive decontamination rates exceeding 85% at -10°C for various surfaces contaminated with uranyl nitrate. rsc.orgrsc.org
The mechanical properties of the strippable film are crucial for its effectiveness. To improve the tensile strength and strain of EC films, which can be brittle, modifiers like isophorone (B1672270) diisocyanate (IPDI) and castor oil have been used to create a crosslinked, dense 3D network structure. researchgate.net This modification significantly enhances the mechanical properties of the film, making it more robust for peeling. researchgate.net The addition of polyacrylate to EC has also been shown to result in a detergent with excellent fluidity, film-forming, and strippable properties at low temperatures, achieving decontamination efficiencies above 90% on several surfaces. researchgate.net
Table 3: Decontamination Efficiency of Ethyl Cellulose-Based Strippable Films
| Formulation | Surface | Temperature | Decontamination Efficiency | Reference |
|---|---|---|---|---|
| EC sol in ethanol/ethyl acetate | Various plates | -10°C | > 85% | rsc.orgrsc.org |
| EC/polyacrylate detergent | Stainless steel, ceramic, glass, marble | -15°C to 0°C | > 90% | researchgate.net |
| EC/polyacrylate detergent | Concrete | -15°C to 0°C | > 80% | researchgate.net |
| Modified EC (mEC) film | Stainless steel, glass, ceramic, marble, cement | -10°C to 10°C | 57.09% - 91.25% | researchgate.net |
Functionalized Ethyl Cellulose Derivatives for UV Blocking and Fluorescence Properties
Chemical modification of ethyl cellulose can impart novel functionalities, such as ultraviolet (UV) blocking and fluorescence, making it suitable for advanced materials applications. researchgate.netrsc.org One promising approach involves the use of "click chemistry," specifically the hydroxyl–yne click reaction, to graft functional molecules onto the EC backbone. researchgate.netrsc.org
In a notable study, the hydroxyl groups of ethyl cellulose were reacted with the alkyne groups of 1-phenyl-2-propargyl-1-ketone (PPK) at room temperature. researchgate.netrsc.org This reaction, which is highly efficient, results in the formation of ethyl cellulose phenyl propylene (B89431) ketone ether derivatives (ECPPKs). researchgate.netrsc.orgrsc.org The successful grafting of PPK onto the EC structure was confirmed by FTIR and NMR analysis, which showed the formation of a vinyl ether linkage. researchgate.netrsc.org
The resulting ECPPKs exhibit excellent UV-blocking properties, with an almost 100% shielding ratio for UV light. researchgate.netrsc.org This is attributed to the presence of the newly formed vinyl ether linkage and the aromatic ketone moieties. researchgate.netrsc.org In addition to UV protection, these modified EC derivatives also display fluorescence when excited by visible light at 420 nm. researchgate.netrsc.org
This method of functionalization offers a more sustainable alternative to conventional methods, which often involve toxic reagents and generate significant waste. researchgate.netrsc.org The introduction of these functional groups not only provides new optical properties but can also improve the processing characteristics of the cellulose derivative, such as widening the temperature window for melt processing. researchgate.netrsc.org The development of functionalized EC with UV-blocking capabilities has potential applications in areas such as protective coatings, optical films, and functional textiles. researchgate.netresearchgate.net
Degradation Studies and Environmental Impact of Ethyl Cellulose Materials
Mechanisms of Ethyl Cellulose (B213188) Degradation
The degradation of ethyl cellulose can proceed through several mechanisms, including enzymatic hydrolysis, oxidative and acid-catalyzed processes, and thermal degradation. These pathways are often influenced by a combination of environmental factors.
Enzymatic Hydrolysis Pathways and Bio-stabilization Strategies
The primary biological pathway for the degradation of cellulose and its derivatives is enzymatic hydrolysis, carried out by cellulase (B1617823) enzymes produced by various microorganisms like bacteria and fungi. mdpi.com However, the ethyl groups on the cellulose backbone of ethyl cellulose make it more hydrophobic and sterically hinder the action of these enzymes compared to unmodified cellulose. mdpi.com The enzymatic degradation of cellulose ethers is a complex process that is not as straightforward as that of natural cellulose. core.ac.uk
For enzymatic breakdown to occur, cellulases must access the β-1,4-glycosidic bonds of the cellulose backbone. The presence of ethyl substituents can significantly impede this access. While not extensively detailed for ethyl cellulose specifically, the general mechanism for cellulose derivatives involves endoglucanases randomly cleaving internal bonds, exoglucanases acting on the chain ends, and β-glucosidases hydrolyzing short-chain oligosaccharides into glucose. The efficiency of this process for ethyl cellulose is highly dependent on its chemical structure.
Bio-stabilization Strategies:
Bio-stabilization aims to enhance the resistance of ethyl cellulose to premature degradation, particularly in applications where longevity is required. One key strategy involves the use of antioxidants. Ethyl cellulose is susceptible to oxidative degradation, which can be initiated by exposure to light or heat. mdpi.comgetty.edu Incorporating antioxidants that absorb light in the 230–340 nm range can effectively prevent this degradation pathway. mdpi.comgetty.edu Phenolic antioxidants, such as tetrakis[methylene-3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate] methane (B114726) (S1010), have been shown to improve the structural and color stability of cellulose derivatives against photooxidation, thermooxidation, and hydrothermal degradation. icrc.ac.ir Encapsulation of active substances within an ethyl cellulose matrix can also protect them from degradation, suggesting that the polymer matrix itself can offer a degree of stabilization. mdpi.com
Oxidative and Acid-Catalyzed Degradation Processes
Oxidative Degradation:
Ethyl cellulose is susceptible to oxidative degradation, particularly in the presence of sunlight (UV radiation) or at elevated temperatures. mdpi.comgetty.edupagepress.org This process involves the formation of free radicals, which can lead to chain scission and the formation of carbonyl groups, ultimately altering the polymer's properties. iosrjournals.orggoogle.com The presence of oxygen significantly accelerates the degradation of cellulose derivatives. iosrjournals.org The oxidative degradation of ethyl cellulose can be detected by techniques like thermogravimetric analysis (TGA), which may show a weight loss stage attributed to this process. buffalo.edu The use of antioxidants is a common strategy to mitigate oxidative degradation. mdpi.comgetty.edu
Acid-Catalyzed Degradation:
The acid-catalyzed hydrolysis of ethyl cellulose involves the cleavage of the β-1,4-glycosidic bonds that link the anhydroglucose (B10753087) units of the cellulose backbone. While the specific kinetics for ethyl cellulose are not as extensively documented as for cellulose, the general mechanism is understood to be similar. The process is initiated by the protonation of the glycosidic oxygen atom by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. rsc.orguu.nl This is followed by the cleavage of the C-O bond, leading to the formation of a cyclic carbocation intermediate. uu.nl A subsequent rapid reaction with a water molecule results in the formation of a sugar molecule and the release of a proton, thus regenerating the catalyst. uu.nl
The rate of acid-catalyzed hydrolysis is influenced by factors such as acid concentration, temperature, and reaction time. uu.nl Studies on cellulose have shown that the reaction can be modeled as a series of consecutive first-order reactions. diva-portal.org The rate constants for the hydrolysis of different glycosidic bonds can vary, and the accessibility of these bonds within the polymer structure also plays a crucial role. diva-portal.orgresearchgate.net
Thermal Degradation and Environmental Factor Influences
Ethyl cellulose exhibits good thermal stability, generally retaining its structural integrity up to temperatures of approximately 150-180°C. vixra.orgwelltchemicals.com Beyond this threshold, it undergoes thermal degradation. vixra.org Thermogravimetric analysis (TGA) shows that the main thermal decomposition of ethyl cellulose typically occurs in a temperature range of about 185°C to 350°C. buffalo.edu Some studies report the onset of degradation at even higher temperatures, around 380°C, with over 90% weight loss occurring. mdpi.com
The thermal degradation of ethyl cellulose can be a multi-stage process. For instance, one study identified a main decomposition peak between 185°C and 350°C, followed by a smaller peak between 395°C and 495°C, which was attributed to the oxidative degradation of the remaining material. buffalo.edu The presence of oxygen can significantly accelerate thermal degradation, shifting the process to lower temperatures. iosrjournals.org
Environmental factors play a significant role in the thermal stability of ethyl cellulose. High temperatures, especially when combined with oxygen and UV radiation, can accelerate degradation. mdpi.comgetty.eduiosrjournals.org The specific environmental conditions, such as the presence of solvents or other materials, can also influence the degradation profile. For example, the presence of ether has been shown to facilitate the burnout of ethyl cellulose at lower temperatures. buffalo.edu
Thermal Degradation Characteristics of Ethyl Cellulose
The following table summarizes thermal degradation data for ethyl cellulose obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies.
| Parameter | Value | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | ~128-130 °C | nih.gov |
| Onset of Thermal Degradation (in N₂) | ~378.8 °C | mdpi.com |
| Main Degradation Range (TGA) | 185 °C - 350 °C | buffalo.edu |
| Peak Degradation Temperature (DTG) | 329.09 °C | vixra.org |
| Weight Loss at 366 °C | 59.39% | vixra.org |
Factors Modulating Degradation Rates and Biodegradability of Ethyl Cellulose
Influence of Degree of Substitution and Substituent Distribution on Degradation
The degree of substitution (DS) is a critical factor governing the biodegradability of ethyl cellulose. mdpi.comiosrjournals.orgnih.gov The DS refers to the average number of hydroxyl groups on each anhydroglucose unit that have been replaced by ethyl groups. A higher DS generally leads to increased hydrophobicity and steric hindrance, making the polymer less susceptible to enzymatic degradation. mdpi.com
Research has consistently shown an inverse relationship between the DS of cellulose derivatives and their rate of enzymatic hydrolysis. buffalo.eduresearchgate.net For cellulose ethers, it is generally concluded that they are biodegradable if the DS is less than 1. nih.gov For materials with a DS greater than 2, the rate of enzymatic hydrolysis slows down significantly. nih.gov One study reported that ethyl cellulose, along with hydroxypropyl methylcellulose (B11928114) and hydroxyethyl (B10761427) cellulose, showed no measurable degradation in soil compost and aerobic wastewater, which was attributed to their high degree of substitution. nih.gov In contrast, cellulose acetate (B1210297) with a high DS was found to be more degradable than ethyl cellulose, likely due to the more easily cleaved ester bonds compared to the ether bonds in ethyl cellulose. nih.gov
The distribution of the substituents along the cellulose chain also plays a role. A more uniform distribution of ethyl groups can provide better protection against enzymatic attack.
Influence of Degree of Substitution (DS) on Biodegradation of Cellulose Derivatives
This table illustrates the general trend of how the degree of substitution affects the biodegradability of various cellulose derivatives, providing context for ethyl cellulose.
| Cellulose Derivative | Degree of Substitution (DS) | Biodegradation Observation | Reference |
|---|---|---|---|
| Cellulose Acetate | 1.85 | ~80% biodegradation in 14 days | nih.gov |
| Cellulose Acetate | 2.57 | ~40% biodegradation in 14 days | nih.gov |
| Cellulose Ethers (general) | < 1 | Considered biodegradable | nih.gov |
| Cellulose Ethers (general) | > 2 | Enzymatic hydrolysis rate significantly slows | nih.gov |
| Ethyl Cellulose | Not specified (commercial grade) | No measurable degradation in soil compost or wastewater | nih.gov |
Role of Crystallinity and Amorphous Regions in Degradation Susceptibility
The supramolecular structure of ethyl cellulose, specifically the ratio of crystalline to amorphous regions, is another key factor influencing its degradation. iosrjournals.orgrsc.org The amorphous regions are generally more susceptible to degradation because of their lower packing density, which allows for easier penetration of water, oxygen, and enzymes. rsc.org
The initial phase of degradation often occurs more rapidly in the amorphous domains. diva-portal.org The hydrolysis of cellulose in crystalline form is significantly slower than that of amorphous cellulose. uu.nl Studies on cellulose have shown a linear relationship between the initial rate of enzymatic hydrolysis and the crystallinity index, with lower crystallinity leading to a faster degradation rate. nih.gov Blending ethyl cellulose with other polymers can alter its crystallinity and, consequently, its degradation rate. For example, blending with poly(β-hydroxybutyrate) (PHB) was found to reduce the crystallinity of PHB and increase the degradation rate of the composite material. core.ac.ukwestminster.ac.uk
Impact of Chemical Modifications and Blending on Degradation Kinetics
The inherent biodegradability of cellulose can be significantly altered by chemical modifications, such as etherification to produce ethyl cellulose (EC). The type and degree of substitution (DS) of these chemical modifications are critical factors that control the degradation process. nih.gov While such modifications are necessary to impart desirable properties like thermoplasticity and solubility, they can hinder the natural degradation pathways. nih.govacs.org
Chemical modifications can influence the accessibility of cellulose chains to enzymatic degradation. acs.org For instance, increasing the degree of substitution in cellulose derivatives generally leads to a slower rate of biodegradation. acs.org This is because the substituent groups can sterically hinder the enzymes responsible for breaking down the cellulose backbone. acs.org In a study on cellulose acetate, a higher degree of substitution resulted in a lower extent of biodegradation. acs.org Similarly, changing the substituent group from acetate to the slightly larger propionate (B1217596) group has been shown to dramatically decrease the degradation rate. acs.org
The degradation of EC blends is also affected by the properties of the blending partner. For instance, blending EC with polyhydroxybutyrate (B1163853) (PHB) has been studied to enhance the properties of PHB. ncsu.edu The addition of EC can improve the compatibility of PHB with cellulose fibers, which could in turn affect how the blend interacts with a paper substrate and its subsequent degradation. ncsu.edu
Furthermore, the introduction of functional groups or nanoparticles into the ethyl cellulose matrix can alter its degradation profile. For example, the incorporation of graphene oxide (GO) into an EC matrix to form nanocomposite membranes has been shown to be completely degradable below 351°C in thermogravimetric analysis. bohrium.com Similarly, incorporating titanium dioxide (TiO2) nanoparticles into EC films did not alter the thermal degradation temperature, which remained around 380°C. mdpi.com
The degradation of ethyl cellulose can also be influenced by the surrounding environment, such as the pH. In a study involving nanofibers made from a blend of ethyl cellulose and hydroxypropyl methylcellulose (HPMC), the degradation was monitored in solutions of different pH levels to simulate wounded and normal skin. researchgate.net Another study on oxidized acetyl-cellulose and ethyl-cellulose sponges found that degradation was faster at a lower pH. tandfonline.com Specifically, EC sponges showed very slow mass loss in vitro, with about 12-21% dry mass loss after 60 weeks, depending on the pH. tandfonline.com
Table 1: Impact of Blending on Ethyl Cellulose Degradation
| Blend Component | Observation | Reference |
|---|---|---|
| Poly(ethylene terephthalate) (PET) | Blending EC with PET, with the addition of a compatibilizer, reduces domain sizes, which can influence degradation. | rsc.org |
| Polyhydroxybutyrate (PHB) | Adding EC to PHB enhances compatibility with cellulose fibers, potentially affecting degradation when used as a coating for paper. | ncsu.edu |
| Graphene Oxide (GO) | EC-GO nanocomposite membranes showed complete thermal degradation below 351°C. | bohrium.com |
| Hydroxypropyl methylcellulose (HPMC) | The degradation of EC/HPMC nanofiber blends is pH-dependent. | researchgate.net |
| Acetyl-cellulose (oxidized) | EC sponges degraded slower than oxidized acetyl-cellulose sponges, with degradation being pH-dependent. | tandfonline.com |
Methodologies for Assessing and Quantifying Ethyl Cellulose Degradation
A variety of methodologies are employed to assess and quantify the degradation of ethyl cellulose materials, ranging from simple weight loss measurements to sophisticated analytical techniques.
Gravimetric Analysis (Weight Loss): A common and straightforward method to monitor degradation is by measuring the weight loss of the material over time. acs.orgrsc.org This can be done by exposing the material to specific environmental conditions, such as soil, compost, or aqueous solutions, and periodically measuring its mass. tandfonline.comrsc.org However, it is important to note that weight loss can also be due to the dissolution of low-molecular-weight additives or fragmentation of the polymer, not necessarily complete biodegradation. acs.org
Spectroscopic Techniques:
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to monitor changes in the chemical structure of ethyl cellulose during degradation. rsc.org By analyzing the changes in characteristic absorption bands, such as those for hydroxyl and ether groups, researchers can detect signs of oxidation or chain scission. rsc.orgrsc.org
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to assess changes in the optical properties of ethyl cellulose films, such as transparency, which can be indicative of degradation. rsc.orgrsc.org
Thermal Analysis:
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. bohrium.comiosrjournals.orgnih.gov It is used to determine the thermal stability of ethyl cellulose and its blends and to study the kinetics of thermal degradation. bohrium.comiosrjournals.orgresearchgate.net The degradation of ethyl cellulose typically occurs at high temperatures, with studies reporting degradation starting around 250-380°C. mdpi.comresearchgate.net
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in the polymer, such as the glass transition temperature and melting point. iosrjournals.orgnih.gov It can provide insights into changes in the physical structure of ethyl cellulose during degradation. nih.gov Nonisothermal DSC can be used to investigate the degradation process in different atmospheres like nitrogen and oxygen. iosrjournals.org
Chemiluminescence: This method has been used to study the "preparatory process" of cellulose derivative decomposition in an oxygen atmosphere before the main release of volatile products. iosrjournals.org
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of a substance, such as a drug, released from an ethyl cellulose matrix, which can be related to the degradation of the matrix. boisestate.edu
Headspace Gas Chromatography: This technique is used to measure the ethoxy content of ethyl cellulose by hydrolyzing the polymer and quantifying the resulting ethyl iodide. google.com While not a direct measure of degradation, it is a crucial method for characterizing the starting material. google.com
Microscopy:
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of ethyl cellulose materials. researchgate.net Changes in the surface, such as the formation of cracks or pores, can indicate degradation. researchgate.net
Hot Stage Microscopy (HSM): HSM, combined with transmitted light intensity measurements, can be used to observe physical changes in ethyl cellulose as it is heated, providing information about its thermal behavior and degradation. nih.gov
Mechanical Testing: The loss of mechanical properties, such as tensile strength and elongation, can be a key indicator of polymer degradation. acs.org
Biodegradability Testing: Standardized tests that measure the biological oxygen demand (BOD) or the evolution of carbon dioxide (CO2) can be used to determine the ultimate biodegradability of ethyl cellulose materials. acs.org Radiolabeling with isotopes like ¹⁴C can also be a powerful tool to trace the fate of the polymer during biodegradation and accurately quantify its conversion to CO₂. acs.org
Table 2: Methodologies for Assessing Ethyl Cellulose Degradation
| Methodology | Principle | Application | Reference |
|---|---|---|---|
| Gravimetric Analysis | Measures weight loss over time. | Monitoring degradation in soil, compost, and aqueous environments. | acs.orgtandfonline.comrsc.org |
| FTIR Spectroscopy | Detects changes in chemical bonds. | Identifying chemical structure changes during degradation. | rsc.orgrsc.org |
| UV-Vis Spectroscopy | Measures changes in light absorption. | Assessing changes in optical properties like transparency. | rsc.orgrsc.org |
| Thermogravimetric Analysis (TGA) | Measures mass change with temperature. | Determining thermal stability and degradation temperature. | bohrium.comiosrjournals.orgresearchgate.net |
| Differential Scanning Calorimetry (DSC) | Measures heat flow during thermal transitions. | Studying changes in physical structure and degradation kinetics. | iosrjournals.orgnih.gov |
| Headspace Gas Chromatography | Quantifies volatile compounds. | Measuring ethoxy content for material characterization. | google.com |
| Scanning Electron Microscopy (SEM) | Visualizes surface morphology. | Observing physical degradation like cracks and pores. | researchgate.net |
| ¹⁴C Radiolabeling | Traces the fate of carbon atoms. | Quantifying ultimate biodegradation to CO₂. | acs.org |
Future Research Directions and Emerging Trends in Ethyl Cellulose Science
Innovations in Sustainable Synthesis and Processing of Ethyl Cellulose (B213188)
The drive for environmentally friendly and efficient manufacturing processes is a significant trend in ethyl cellulose research. researchgate.net Innovations are centered on green chemistry principles to reduce waste and energy consumption.
A notable advancement is the development of eutectic solvent (ES) systems. rsc.org For instance, a green eutectic solvent based on ethyl cellulose and thymol (B1683141) has been proposed, which allows for the preparation of the system in a single step without external solvents. rsc.orgrsc.org This method facilitates the in-situ photopolymerization of highly transparent, mechanically tough, and ionically conductive cellulosic polymer films. rsc.orgrsc.org
Another area of innovation involves the use of alternative plasticizers derived from natural sources. researchgate.net Researchers have successfully used transesterified sunflower oil as a plasticizer for ethyl cellulose, achieving a remarkable elongation at break of approximately 94%. researchgate.net This approach is not only cost-effective but also environmentally friendly. researchgate.net
Technological advancements are also playing a crucial role in optimizing the synthesis of ethyl cellulose. welltchemicals.com These include:
Advanced Biocatalysis: Utilizing bio-engineered enzymes for the ethylation of cellulose offers high selectivity and yield, reducing waste and raw material consumption. welltchemicals.com
Microreactor Technology: Provides better control over reaction conditions like temperature and pressure, leading to improved efficiency and safety in continuous production. welltchemicals.com
Automation and Real-time Monitoring: These systems optimize manufacturing parameters, minimize downtime, and enhance product quality and consistency. welltchemicals.com
Furthermore, new processing methods are being developed to create ethyl cellulose films with enhanced properties without the need for traditional plasticizers. mdpi.com A simple one-pot method involves dissolving ethyl cellulose in ethanol (B145695) or ethyl lactate (B86563) at an elevated temperature and then cooling it to form a film. mdpi.com This process yields highly flexible and transparent films. mdpi.com
Advanced Material Integration and Novel Application Development
The integration of ethyl cellulose with other advanced materials is unlocking a wide range of novel applications, from electronics to biomedical engineering. nih.goveuropean-mrs.com
Hybrid cellulose-based films are a key area of development. nih.gov These films incorporate nanomaterials like nanoparticles, nanotubes, and graphene into the cellulose matrix, resulting in materials with superior mechanical, electrical, thermal, and biological properties. nih.gov Advanced synthesis techniques such as electrospinning, sol-gel processes, and matrix-assisted pulsed laser evaporation (MAPLE) are employed to create these hybrid materials. nih.gov
One exciting application is in the development of edible electronics. tandfonline.com Low-voltage edible transistors have been created using ethyl cellulose and chitosan, printed on edible substrates, which have potential uses in food safety and medical diagnostics. tandfonline.com
In the realm of smart materials, advanced cellulosic triboelectric materials are being designed for self-powered wearable electronics. tandfonline.com These materials can generate electricity from mechanical movements. tandfonline.com Furthermore, the combination of ethyl cellulose with materials like titanium dioxide nanoparticles can improve properties like oxygen and water vapor transmission rates, making them suitable for advanced food packaging. mdpi.com
Researchers are also exploring the use of ethyl cellulose in combination with other polymers to create materials with tailored properties. For example, blending ethyl cellulose with poly(hydroxybutyrate) (PHB) has been investigated to create coating mixtures with desirable characteristics. researchgate.net The combination of hydrophilic and lipophilic polymers, such as polyvinyl-pyrrolidone (PVP) and ethyl cellulose, is useful for controlling the release rate of drugs in transdermal patches. taylorandfrancis.com
Enhanced Computational Modeling and Predictive Capabilities
Computational modeling is becoming an indispensable tool in ethyl cellulose research, enabling scientists to understand and predict its behavior at a molecular level. acs.org Molecular dynamics (MD) simulations are being used to gain deep mechanistic insights into the properties of ethyl cellulose and its interactions with other molecules. acs.orgchemrxiv.org
A key focus of computational studies is to understand the influence of the degree of substitution (DS) and the distribution of substituents along the cellulose chains on the material's properties. acs.org Recent MD simulations have shown that for amorphous ethyl cellulose, the DS has a predominant impact on conformations and pressure-volume-temperature (PVT) properties, while the distribution of substituents has a lesser effect. acs.org It has been hypothesized that some properties of ethyl cellulose with a given DS could be predicted using a simple linear function of known uniform models. acs.org
These simulations provide detailed information that is often beyond the reach of experimental techniques. acs.org For example, simulations can elucidate the hydrogen-bonding networks within the cellulose structure, which are crucial for its physical properties. acs.org
Machine learning (ML) is another powerful computational approach being applied to ethyl cellulose science. chemrxiv.org ML models can be trained on data from high-throughput MD simulations to predict the properties of ethyl cellulose in different solvent systems and to design new solvents with high dissolving power. chemrxiv.org In the pharmaceutical field, artificial neural networks (ANNs) have been used to predict the particle size of nanoparticles prepared with polymers like ethyl cellulose. nih.gov These predictive models can significantly reduce the cost and time of development by identifying optimal formulation properties. nih.gov
The integration of computational modeling with experimental data is leading to a more rational design of ethyl cellulose-based materials and systems. acs.org This synergy allows for the prediction of structure-property relationships and the optimization of material performance for specific applications. nih.gov
| Computational Technique | Application in Ethyl Cellulose Research | Key Findings/Predictions |
| Molecular Dynamics (MD) Simulations | Investigating the effect of substituent distribution on physical properties. acs.org | The degree of substitution (DS) is the dominant factor affecting conformations and PVT properties. acs.org |
| Molecular Dynamics (MD) Simulations | Designing solvents with high cellulose dissolving power. chemrxiv.org | Identified effective functional groups on imidazolium (B1220033) cations for increased cellulose solubility. chemrxiv.org |
| Machine Learning (ML) / Artificial Neural Networks (ANN) | Predicting particle size of ethyl cellulose-based nanoparticles. nih.gov | ANN models can predict particle size with high accuracy (percentage bias of 2-6%). nih.gov |
| Machine Learning (ML) | Accelerating the design of solvents for cellulose. chemrxiv.org | ML models can evaluate a large number of potential ionic liquids for their cellulose solubility. chemrxiv.org |
Interdisciplinary Research in Ethyl Cellulose Systems
The future of ethyl cellulose science lies in interdisciplinary collaboration, bringing together expertise from chemistry, materials science, engineering, biology, and medicine. bohrium.comarchivepp.com This integrated approach is essential for tackling complex challenges and unlocking the full potential of this versatile biopolymer. archivepp.com
The development of functional materials for smart electronic devices, for instance, requires a convergence of materials science and electronics engineering to create products like biodegradable sensors and actuators. tandfonline.comeuropean-mrs.com In the biomedical field, the design of advanced drug delivery systems necessitates collaboration between polymer chemists, pharmaceutical scientists, and medical professionals. mdpi.com The creation of biocompatible and biodegradable materials for tissue engineering and wound healing is another area where interdisciplinary research is paramount. nih.govdntb.gov.ua
Furthermore, the push for sustainability in materials science is fostering collaborations between chemists and environmental scientists to develop greener synthesis routes and assess the life cycle of ethyl cellulose-based products. researchgate.netrsc.org The intersection of computational science with experimental research is also a critical area of interdisciplinary work, enabling a deeper understanding of material properties and accelerating the design of new materials. acs.orgacs.org
The establishment of research centers and symposiums focused on cellulose-based materials encourages this cross-pollination of ideas and expertise, driving innovation in areas ranging from multifunctional films and composites to bio-mimetic structures and cost-effective manufacturing technologies. european-mrs.com
Q & A
Q. Table 1: Cellulose Derivatives in Controlled Release
| Polymer | Solubility | Thermal Stability | Release Mechanism |
|---|---|---|---|
| Ethyl Cellulose | Organic solvents | 150–180°C | Matrix erosion |
| HPMC | Water | 120–150°C | Swelling/diffusion |
| Eudragit® L100 | pH-dependent | 200°C | pH-triggered |
Q. Table 2: Factorial Design Optimization Outcomes
| Response | EC (mg) | PVA (%) | Optimal Value |
|---|---|---|---|
| %EE | 60 | 1.25 | 85% |
| Mucoadhesion | 80 | 0.5 | 92% |
| t90% (hrs) | 70 | 1.0 | 10.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
